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Foundational

An In-depth Technical Guide to Triethyl Methanetricarboxylate Sodium: A Key Intermediate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Triethyl methanetricarboxylate sodium, a pivotal, yet often transient, intermediate in modern orga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Triethyl methanetricarboxylate sodium, a pivotal, yet often transient, intermediate in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its application, focusing on its formation, reactivity, and significant role in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the aim is to equip you with both the foundational knowledge and the field-proven insights necessary to effectively utilize this versatile reagent.

Core Concepts: Understanding Triethyl Methanetricarboxylate and its Sodium Salt

Triethyl methanetricarboxylate (CAS No. 6279-86-3) is a tri-ester with a central methine proton that exhibits significant acidity due to the inductive effect of the three adjacent carbonyl groups.[1][2] This acidity is the cornerstone of its utility in synthesis. Upon treatment with a suitable base, this proton is readily abstracted to form the corresponding carbanion, which is stabilized by resonance across the three ester moieties. When sodium hydride or sodium ethoxide is used as the base, the resulting species is Triethyl methanetricarboxylate sodium (CAS No. 68922-87-2).[3]

While commercially available as a solid, Triethyl methanetricarboxylate sodium is more commonly generated in situ for immediate use in subsequent reactions. This practice is often preferred to avoid potential degradation of the isolated salt and to ensure its anhydrous nature, which is critical for many of its applications. The sodium salt is a potent nucleophile, and its reactivity is central to its role in forming new carbon-carbon bonds.[4][5]

A clear distinction must be made between the parent ester and its sodium salt. The properties of the parent ester are well-documented and provide a baseline for understanding the characteristics of its sodium derivative.

PropertyTriethyl methanetricarboxylateTriethyl methanetricarboxylate sodium
CAS Number 6279-86-3[6]68922-87-2[3]
Molecular Formula C10H16O6[6]C10H15NaO6[3]
Molecular Weight 232.23 g/mol [6]254.21 g/mol [3]
Appearance Clear, colorless to yellow liquid after melting[2]White solid[7]
Melting Point 25-26 °CNot readily available
Boiling Point 253 °CNot applicable
Solubility Insoluble in water; soluble in organic solvents[2]Expected to be more soluble in polar solvents
Synthesis and In Situ Generation: A Practical Approach

The synthesis of the parent ester, Triethyl methanetricarboxylate, is a well-established procedure, often involving the reaction of sodiomalonic ester with ethyl chloroformate.[1] The subsequent generation of the sodium salt is a straightforward acid-base reaction.

This protocol describes the common laboratory practice of generating the sodium salt for immediate use as a nucleophile.

Materials:

  • Triethyl methanetricarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add the anhydrous solvent.

  • Under a positive pressure of inert gas, carefully add the sodium hydride to the solvent. If using sodium ethoxide, it can be added as a solid or as a solution in ethanol.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of Triethyl methanetricarboxylate in the anhydrous solvent to the stirred suspension of the base via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

  • The resulting solution/suspension contains Triethyl methanetricarboxylate sodium and is ready for the addition of an electrophile.

Causality of Experimental Choices:

  • Anhydrous Conditions: The sodium salt is a strong base and will be quenched by protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent this and maximize the yield of the desired reaction.

  • Inert Atmosphere: Sodium hydride is reactive with air and moisture. An inert atmosphere prevents its degradation and ensures a safe reaction.

  • Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Triethyl methanetricarboxylate Triethyl methanetricarboxylate Reaction In Situ Generation Triethyl methanetricarboxylate->Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction 0 °C to RT 0 °C to RT 0 °C to RT->Reaction Triethyl methanetricarboxylate sodium Triethyl methanetricarboxylate sodium Reaction->Triethyl methanetricarboxylate sodium Nucleophilic Attack Nucleophilic Attack Triethyl methanetricarboxylate sodium->Nucleophilic Attack Ready for use Electrophile Electrophile Electrophile->Nucleophilic Attack

Workflow for the in situ generation and use of Triethyl methanetricarboxylate sodium.
Applications in Drug Development and Complex Synthesis

The nucleophilic nature of Triethyl methanetricarboxylate sodium makes it a valuable tool for the construction of complex molecular architectures. Its applications are particularly notable in the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents.

Triethyl methanetricarboxylate is a key building block in the synthesis of certain classes of HIV-1 integrase inhibitors.[8][9] Specifically, it is used in the preparation of novel dihydroquinoline-3-carboxylic acids.[8] The general synthetic strategy involves the reaction of an N-alkyl aniline with Triethyl methanetricarboxylate, followed by a thermal cyclization and subsequent hydrolysis. While the literature often depicts the direct reaction with the parent ester at high temperatures, the underlying mechanism likely involves the initial formation of an enamine or a related intermediate that mimics the reactivity of the pre-formed sodium salt.

G N-alkyl aniline N-alkyl aniline Condensation Condensation N-alkyl aniline->Condensation Dowtherm A, heat Triethyl methanetricarboxylate Triethyl methanetricarboxylate Triethyl methanetricarboxylate->Condensation Cyclization Cyclization Condensation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Dihydroquinoline-3-carboxylic acid HIV-1 Integrase Inhibitor Precursor Hydrolysis->Dihydroquinoline-3-carboxylic acid Final Product

General synthetic pathway to dihydroquinoline-3-carboxylic acids.

Heat shock protein 90 (Hsp90) is a molecular chaperone that is a key target in cancer therapy.[8][10][11] Triethyl methanetricarboxylate is utilized in the synthesis of novel inhibitors of Hsp90.[8][12] The ability to introduce a malonate-like synthon with a protected carboxylic acid functionality is crucial for building the complex scaffolds of these inhibitors. The use of Triethyl methanetricarboxylate sodium, or its in situ generated equivalent, allows for precise C-C bond formation in the construction of these therapeutic agents.

Reactivity and Mechanistic Considerations

The reactivity of Triethyl methanetricarboxylate sodium is dominated by its nucleophilic character. The negative charge on the central carbon atom makes it a potent nucleophile for a variety of electrophiles.

A primary application of Triethyl methanetricarboxylate sodium is in alkylation reactions. It readily reacts with alkyl halides in an SN2 fashion to introduce a new alkyl group at the central carbon. This reaction is highly efficient for primary and some secondary alkyl halides.

Acylation of Triethyl methanetricarboxylate sodium with acyl chlorides or anhydrides provides a route to β-keto esters, which are valuable synthetic intermediates.

As a soft nucleophile, the enolate of Triethyl methanetricarboxylate is an excellent Michael donor. It can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction, forming a new carbon-carbon bond at the β-position of the Michael acceptor.

Spectral Data and Characterization

While specific spectral data for the isolated sodium salt is not widely published, the spectral characteristics of the parent ester, Triethyl methanetricarboxylate, are well-defined and can be used to monitor its consumption during the formation of the sodium salt.

  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of Triethyl methanetricarboxylate is the methine proton, which appears as a singlet. The disappearance of this signal upon addition of a base is a clear indication of the formation of the sodium salt. The ethyl groups typically show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.[13]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons, the methine carbon, and the carbons of the ethyl groups.[13]

  • FT-IR: The FT-IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester groups.[13]

Conclusion and Future Outlook

Triethyl methanetricarboxylate sodium is a powerful, albeit often transient, nucleophilic intermediate in organic synthesis. Its true value lies in the strategic introduction of a tri-ethoxycarbonylmethyl group, which can be further manipulated to create complex molecular frameworks. For researchers in drug development, a thorough understanding of its in situ generation and reactivity is paramount for the efficient synthesis of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. The continued exploration of its reactivity with novel electrophiles will undoubtedly lead to the development of new and efficient synthetic methodologies.

References

  • PubChem. Triethyl methanetricarboxylate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). Triethyl Methanetricarboxylate: A Key Component in Pharmaceutical Intermediates and Drug Discovery. [Link]

  • MDPI. (2023, May 26). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester. [Link]

  • ACS Publications. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response. [Link]

  • Pharmaffiliates. Triethyl Sodium Methanetricarboxylate. [Link]

  • NIH. Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor. [Link]

  • Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]

  • Unknown Source. 1H NMR 1 13C{1H} NMR. [Link]

  • NIST. Triethyl methanetricarboxylate. [Link]

  • PNAS. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. [Link]

  • Royal Society of Chemistry. Synthetic Procedures. [Link]

  • PubMed. De novo design and synthesis of HIV-1 integrase inhibitors. [Link]

  • ChemRxiv. Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. [Link]

  • NIT Rourkela. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. [Link]

  • MDPI. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. [Link]

  • NIH. Discovery and development of heat shock protein 90 inhibitors. [Link]

  • NIH. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. [Link]

  • NIH. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. [Link]

  • ResearchGate. Scheme 29 a) Reactivity of the sodium salt of the... [Link]

  • Web Pages. Experimental Section. [Link]

  • Springer. In situ preparation of compounds using silanized mPEG inspired by talc-like structures. [Link]

  • LMU. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

Sources

Exploratory

Triethyl Methanetricarboxylate Sodium (CAS 68922-87-2): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary Triethyl methanetricarboxylate sodium (CAS 68922-87-2) is a specialized organosodium compound that serves as a cornerstone reagent in advanced organic synthesis and pharmaceutical development. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethyl methanetricarboxylate sodium (CAS 68922-87-2) is a specialized organosodium compound that serves as a cornerstone reagent in advanced organic synthesis and pharmaceutical development. Characterized by a central carbanion stabilized by three electron-withdrawing ethoxycarbonyl groups, this molecule functions as a "blocked malonic ester." This unique structural feature restricts nucleophilic attacks to strict monoalkylation, providing a critical advantage over traditional diethyl malonate derivatives, which are notoriously prone to over-alkylation side reactions. This whitepaper details the physicochemical properties, mechanistic applications, and validated protocols for utilizing this reagent in drug discovery workflows.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of sodium tris(ethoxycarbonyl)methanide is crucial for predicting its behavior in complex solvent systems. The compound typically presents as a white to off-white solid and requires strict anhydrous handling[1].

PropertyValue
Chemical Name Triethyl methanetricarboxylate sodium
Synonyms Sodium tris(ethoxycarbonyl)methanide; Methanetricarboxylic Acid Triethyl Ester Sodium[1]
CAS Number 68922-87-2
Molecular Formula C10H15NaO6
Molecular Weight 254.21 g/mol
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents (e.g., DMF, THF, DMSO)[1]
Reactivity Profile Strong nucleophile; highly moisture-sensitive[1]

Mechanistic Role in Organic Synthesis

The "Blocked Malonic Ester" Paradigm

In standard malonic ester syntheses, the presence of two acidic alpha-protons often leads to unwanted dialkylation. By utilizing triethyl methanetricarboxylate sodium, chemists leverage a system where the third ethoxycarbonyl group acts as a steric and electronic "block." Causality: The immense steric hindrance and the delocalization of the negative charge across three carbonyl oxygen atoms stabilize the carbanion. Once a single alkylation occurs, the resulting product lacks an acidic alpha-proton, making secondary alkylation chemically impossible under standard conditions. This guarantees high-fidelity monoalkylation.

G A Triethyl Methanetricarboxylate (Protonated) B Triethyl Methanetricarboxylate Sodium (CAS 68922-87-2) A->B NaOEt (Deprotonation) C Monoalkylated Tricarboxylate B->C R-X (Nucleophilic Attack) D Substituted Malonic Ester C->D Hydrolysis / -CO2 (Decarboxylation)

Figure 1: Reaction pathway demonstrating the blocked malonic ester synthesis using CAS 68922-87-2.
Nucleophilic Substitution (Alkylation & Acylation)

As an organosodium compound, it acts as a strong nucleophile, readily participating in alkylation and acylation reactions with carbonyl compounds and alkyl halides[1]. It is frequently used to prepare complex, highly functionalized organic intermediates that would otherwise require multi-step protection/deprotection strategies.

Mitsunobu Reaction Applications

Beyond standard SN2 chemistry, the protonated precursor and its derivatives act as potent pronucleophiles in Mitsunobu reactions. In carbohydrate chemistry, it has been successfully coupled to the C6 position of mannose in a one-step synthesis, achieving chain elongation and ramification without degrading the sensitive sugar scaffold[2].

Applications in Drug Development

Antiviral and Oncology Agents

The unique tricarboxylate scaffold is instrumental in the synthesis of novel inhibitors of Hsp90 (Heat Shock Protein 90), a major target in oncology[3]. Furthermore, it is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which function as potent HIV-1 integrase inhibitors[3].

NSAID Intermediates

Triethyl methanetricarboxylate is a key building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketorolac[4]. Causality: The synthesis of the intermediate Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate relies on a radical-mediated condensation. Manganese(III) acetate is used to abstract a hydrogen atom from the pyrrole ring, generating a resonance-stabilized radical that subsequently attacks the methanetricarboxylate[4].

Experimental Protocols & Workflows

Protocol: Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC)

TBTC is a highly versatile intermediate. Synthesizing it via the sodium salt (CAS 68922-87-2) prevents the degradation of 1,2-dibromoethane (such as elimination to vinyl bromide), which commonly occurs when using stronger, unhindered bases[5].

G Step1 1. Suspend NaC(CO2Et)3 in DMF/Co-solvent Step2 2. Add Phase Transfer Catalyst (e.g., TBAB) Step1->Step2 Step3 3. Dropwise Addition of 1,2-Dibromoethane at 40°C Step2->Step3 Step4 4. Heat to 50-80°C & Monitor via TLC Step3->Step4 Step5 5. Aqueous Workup & Phase Separation Step4->Step5 Step6 6. Isolate TBTC (Target Intermediate) Step5->Step6

Figure 2: Step-by-step workflow for synthesizing TBTC via controlled monoalkylation.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of in anhydrous DMF. Causality: DMF stabilizes the sodium cation, maximizing the nucleophilicity of the naked carbanion.

  • Catalysis: Add 0.05 equivalents of a phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide)[5]. Causality: The catalyst facilitates the transport of the nucleophilic carbanion into the organic phase, dramatically accelerating the reaction rate across the solid-liquid interface.

  • Addition: Heat the suspension to 40°C and add 1.2 equivalents of 1,2-dibromoethane dropwise[5]. Causality: Controlled addition manages the exothermic substitution and prevents localized overheating.

  • Propagation: Raise the temperature to 50–80°C and stir for 2 hours[5].

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline-bound carbanion spot and the emergence of a higher Rf​ product spot confirms the completion of the alkylation.

  • Workup: Quench with distilled water to dissolve inorganic salts, extract with ethyl acetate, and wash the organic layer extensively with brine to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol: Mitsunobu Coupling for Carbohydrate Chain Elongation

This protocol allows direct C-C bond formation at the C6 position of mannose, bypassing complex protecting group manipulations[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the mannose derivative and 1.2 equivalents of the methanetricarboxylate pronucleophile in anhydrous THF under an Argon atmosphere.

  • Activation: Add 1.5 equivalents of Triphenylphosphine ( PPh3​ ). Cool the reaction flask to 0°C.

  • Coupling: Add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise. Causality: Maintaining the reaction at 0°C during DIAD addition prevents the premature decomposition of the highly reactive betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Validate the success of the coupling via 1H NMR spectroscopy. The appearance of three distinct ethyl ester quartets (around δ 4.2 ppm) and triplets (around δ 1.3 ppm), coupled with the distinct downfield shift of the C6 protons of the mannose derivative, definitively confirms the formation of the new C-C bond.

Handling, Stability, and Safety Guidelines

Like many organosodium compounds, CAS 68922-87-2 exhibits high reactivity with atmospheric moisture and air[1]. Exposure to water will cause immediate hydrolysis and protonation, reverting the compound to the less reactive protonated ester (CAS 6279-86-3).

  • Storage: Must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[1].

  • Handling: Always manipulate the solid inside a glovebox or utilize standard Schlenk line techniques to maintain its stability and synthetic effectiveness.

Sources

Foundational

Triethyl Methanetricarboxylate Sodium: Physicochemical Profiling and Mechanistic Applications in Advanced Organic Synthesis

Introduction to the Organosodium Complex In the realm of advanced organic synthesis and drug development, the precise control of nucleophilic basicity and steric hindrance is paramount. Triethyl methanetricarboxylate sod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Organosodium Complex

In the realm of advanced organic synthesis and drug development, the precise control of nucleophilic basicity and steric hindrance is paramount. Triethyl methanetricarboxylate sodium (also known as sodium tris(ethoxycarbonyl)methanide) is a highly specialized organosodium compound that serves as a bulky, resonance-stabilized carbanion[1]. By featuring three electron-withdrawing ester groups bound to a single central carbon, this compound overcomes the limitations of traditional malonate derivatives, offering researchers unparalleled control over mono-alkylation and complex cycloaddition workflows.

Quantitative Physicochemical Profile

To establish a baseline for stoichiometric calculations and analytical verification, the core physicochemical properties of the sodium salt are summarized below.

PropertyValue
Chemical Name Triethyl methanetricarboxylate sodium
IUPAC / Synonyms Sodium tris(ethoxycarbonyl)methanide
CAS Registry Number 1[1]
Molecular Formula C₁₀H₁₅NaO₆
Molecular Weight
Linear Formula NaC(CO₂C₂H₅)₃
SMILES CCOC(=O)C(=O)OCC.[Na+]

Mechanistic Causality: The Tri-Ester Advantage

The fundamental utility of triethyl methanetricarboxylate sodium lies in the thermodynamic stability of its carbanion. The presence of three ethoxycarbonyl (-COOEt) groups provides immense electron-withdrawing capacity via resonance delocalization[1].

  • Basicity vs. Nucleophilicity: This structural motif significantly lowers the pKa of the parent methine proton compared to standard diethyl malonate. Consequently, the resulting sodium salt is a much weaker base but remains a potent nucleophile. In target-oriented synthesis, such as Rh(I)-catalyzed[2+2+1] cycloadditions, researchers deliberately choose this tri-ester sodium salt over a di-ester malonate salt to prevent unwanted E2 elimination pathways that would otherwise destroy sensitive alkyl halide starting materials[2].

  • Steric Shielding: The immense steric bulk of the three ester groups mathematically and physically guarantees strict mono-alkylation, preventing the formation of polymeric or over-alkylated byproducts during nucleophilic substitution.

Logical Workflow of Alkylation and Decarboxylation

SynthesisWorkflow N1 Triethyl methanetricarboxylate (Neutral Precursor) N3 Triethyl methanetricarboxylate sodium (Stabilized Carbanion) N1->N3 Deprotonation N2 Sodium Ethoxide / Na Metal (Deprotonating Agent) N2->N3 Na+ transfer N5 Alkylated Triester Intermediate N3->N5 Nucleophilic Substitution N4 Electrophile (e.g., 1,3-diiodopropane) N4->N5 Alkylation N6 Decarboxylation (Yields Malonate Derivative) N5->N6 Heat / Hydrolysis

Workflow of Triethyl Methanetricarboxylate Sodium generation and alkylation.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Generation of the Sodium Salt

Objective: Synthesize pure triethyl methanetricarboxylate sodium from its neutral precursor.

  • Base Preparation: Under a continuous argon purge, react 0.21 g (9.14 mmol) of sodium metal with super-dry ethanol to generate sodium ethoxide.

    • Causality: Argon prevents atmospheric moisture from quenching the highly reactive ethoxide. Super-dry ethanol is mandatory to preclude the formation of sodium hydroxide, which would irreversibly saponify the delicate ester linkages.

  • Deprotonation: In a separate flame-dried flask, dissolve 2.12 g (9.14 mmol) of neutral triethyl methanetricarboxylate in 20 mL of anhydrous THF and cool to 0 °C using an ice bath. Add the sodium ethoxide solution dropwise.

    • Causality: The ice bath dissipates the exothermic energy of the acid-base neutralization, preventing thermal degradation of the tri-ester structure.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting salt with dry petroleum ether and dry under high vacuum.

    • Self-Validating System: The reaction validates itself through a distinct phase change. The successful formation of the sodium salt is visually confirmed by the 3[3] in the THF medium. Furthermore, the final isolated product is non-hygroscopic, confirming the stable, resonance-delocalized nature of the carbanion.

Protocol B: Alkylation for P2Y1 Receptor Antagonist Intermediates

Objective: Clean mono-alkylation of the sodium salt using a dihalide electrophile.

  • Reagent Assembly: Dissolve 2.21 g (8.7 mmol) of triethyl methanetricarboxylate sodium in 10 mL of a 1:1 mixture of toluene and anhydrous DMF.

    • Causality: The toluene/DMF co-solvent system provides the perfect thermodynamic balance: DMF solubilizes the polar sodium salt and accelerates the S_N2 reaction, while toluene keeps the organic electrophile in solution.

  • Nucleophilic Substitution: Add 5.15 g (17.4 mmol) of 1,3-diiodopropane to the solution. Heat the mixture at 60 °C for 5 hours.

    • Causality: A 2-fold stoichiometric excess of the dihalide, combined with the extreme steric bulk of the tri-ester nucleophile, guarantees mono-alkylation and prevents the formation of cross-linked byproducts.

  • Workup: Cool to room temperature, dilute with 50 mL of toluene, and filter the mixture. Wash the filtrate with water (4 × 100 mL) and dry over anhydrous Na₂SO₄.

    • Self-Validating System: During the 5-hour heating phase, a visible4[4]. Because NaI is insoluble in the toluene-rich medium, its precipitation drives the reaction forward via Le Chatelier’s principle and serves as an immediate visual confirmation that the S_N2 displacement is actively proceeding.

Strategic Applications in Drug Development

The unique properties of triethyl methanetricarboxylate sodium have made it a cornerstone reagent in several advanced therapeutic development pipelines:

  • P2Y1 Receptor Antagonists: The compound is utilized to synthesize acyclic nucleotide analogues. By reacting the sodium salt with alkyl dihalides, researchers can build the critical isopentyl bisphosphate moieties required to inhibit P2Y1 receptors, which are heavily implicated in thrombosis and central nervous system disorders[4].

  • Complex Alleneyne Synthesis: In the construction of complex molecular scaffolds via Rh(I)-catalyzed cycloadditions, the sodium salt acts as a superior nucleophile. Its lower basicity compared to standard malonates allows for the high-yield (89%) synthesis of diester intermediates without degrading the delicate alkyne building blocks[2].

References

  • CymitQuimica. "CAS 68922-87-2: sodium tris(ethoxycarbonyl)methanide - CymitQuimica". 1

  • Sigma-Aldrich. "Triethyl methanetricarboxylate 98 68922-87-2".

  • RSC.org. "Experimental Section - Rsc.org". 3

  • NIH PMC. "Conditions for a Rh(I)-catalyzed[2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes - PMC". 2

  • NIH PMC. "Acyclic Analogues of Deoxyadenosine 3′,5′-Bisphosphates as P2Y1 Receptor Antagonists - PMC".4

Sources

Exploratory

A Technical Guide to the Solubility of Triethyl Methanetricarboxylate Sodium in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the solubility characteristics of triethyl methanetricarboxylate sodium (NaC(CO₂C₂H₅)₃) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to predict and determine solubility.

Introduction and Physicochemical Profile

Triethyl methanetricarboxylate sodium is an organic salt that serves as a reagent in various chemical syntheses.[1][2] It is a solid, typically a powder, with a molecular weight of 254.21 g/mol and the chemical formula C₁₀H₁₅NaO₆.[1][3] Understanding its solubility is critical for reaction design, purification, and formulation development. The molecule's structure, featuring a central carbanion stabilized by three ethoxycarbonyl groups and a sodium counter-ion, dictates its solubility behavior. This ionic nature, combined with organic ester groups, results in a complex solubility profile that is highly dependent on the choice of solvent.

Key Physicochemical Properties:

  • CAS Number: 68922-87-2

  • Molecular Formula: NaC(CO₂C₂H₅)₃

  • Molecular Weight: 254.21 g/mol

  • Appearance: White solid or powder[4]

  • Melting Point: 196-200 °C

Theoretical Framework for Solubility Prediction

The solubility of an ionic compound like triethyl methanetricarboxylate sodium in an organic solvent is governed by the interplay between the lattice energy of the salt and the solvation energy of the ions. The fundamental principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[5]

A more nuanced understanding requires considering the specific intermolecular forces at play:

  • Ion-Dipole Interactions: Polar solvents can solvate the sodium cation (Na⁺) and the carboxylate groups of the anion. The strength of this interaction is a primary driver of solubility.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting with the oxygen atoms of the ester groups, which can enhance solubility.[5]

  • Van der Waals Forces: Nonpolar solvents interact primarily through weak van der Waals forces, which are generally insufficient to overcome the strong ionic attractions (lattice energy) within the salt crystal.[6]

The following diagram illustrates the key factors influencing the dissolution process.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Outcome Solute Triethyl Methanetricarboxylate Sodium (Solid Crystal) LatticeEnergy High Lattice Energy (Strong Ionic Bonds) Solute->LatticeEnergy must be overcome Dissolution Dissolution Occurs? LatticeEnergy->Dissolution Solvent Organic Solvent SolvationEnergy Solvation Energy (e.g., Ion-Dipole) Solvent->SolvationEnergy provides SolvationEnergy->Dissolution If > Lattice Energy Soluble High Solubility Dissolution->Soluble Yes Insoluble Low Solubility Dissolution->Insoluble No

Caption: Key energetic factors governing the dissolution of an ionic solid.

Qualitative Solubility Predictions

Publicly available quantitative solubility data for triethyl methanetricarboxylate sodium is limited. However, based on its chemical structure and fundamental principles, a qualitative prediction of its solubility in common organic solvent classes can be made.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Non-Polar Hexane, TolueneInsolubleThese solvents lack the polarity to overcome the salt's high lattice energy. The weak van der Waals forces do not provide sufficient solvation energy.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF), AcetonitrileVery Slightly Soluble to InsolubleThese solvents have dipole moments but cannot act as hydrogen bond donors. Solvents with higher dielectric constants like DMF and DMSO are more likely to show some solubility.[6]
Polar Protic Methanol, EthanolSlightly Soluble to SolubleThese solvents can engage in both ion-dipole interactions and hydrogen bonding, making them the most promising candidates for dissolving triethyl methanetricarboxylate sodium.[5][6]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[5][7] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Step-by-Step Protocol
  • Preparation: Add an excess amount of triethyl methanetricarboxylate sodium to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the sealed vial in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.[5] Preliminary studies can confirm the minimum time required to reach equilibrium.[8]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifuging the vial and then carefully drawing the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[5]

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. A calibration curve using standards of known concentration is required for accurate quantification.[7]

  • Data Reporting: Report the solubility in standard units such as mg/mL or moles/L (Molarity) at the specified temperature.

Experimental Workflow Diagram

The following diagram outlines the workflow for the shake-flask solubility determination method.

G Start Start Prep 1. Preparation Add excess solid to solvent in a sealed vial. Start->Prep Equil 2. Equilibration Agitate at constant temp for 24-72 hours. Prep->Equil Separate 3. Phase Separation Centrifuge & filter supernatant (e.g., 0.22 µm PTFE filter). Equil->Separate Quant 4. Quantification Dilute filtrate & analyze via calibrated HPLC/GC. Separate->Quant End End (Report solubility in mg/mL) Quant->End

Caption: Workflow for the shake-flask method of solubility determination.

Safety and Handling

Triethyl methanetricarboxylate sodium is a combustible solid. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[10]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is imperative to consult the latest Safety Data Sheet (SDS) for triethyl methanetricarboxylate sodium and for all solvents used before commencing any experimental work.[9][11]

Conclusion

References

  • Pharmaffiliates. Triethyl Sodium Methanetricarboxylate. Available from: [Link]

  • Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]

  • Knowledge UChicago. Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]

  • University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • ACS Figshare. Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Available from: [Link]

  • Research Collection. Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]

  • arXiv.org. Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Triethyl Methanetricarboxylate and its Sodium Salt

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the spectral characteristics of triethyl methanetricarboxylate and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectral characteristics of triethyl methanetricarboxylate and its corresponding sodium salt, triethyl methanetricarboxylate sodium. Understanding the spectral data (NMR, IR, and MS) of these compounds is fundamental for their identification, purity assessment, and the elucidation of their roles in complex chemical syntheses. This document is structured to offer not just raw data, but a deeper, field-tested understanding of the "why" behind the spectral features and analytical methodologies.

Introduction: The Chemical Identity and Significance

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a tri-ester with the chemical formula C₁₀H₁₆O₆.[1][2][3] Its structure features a central methine carbon bonded to three ethoxycarbonyl (-COOCH₂CH₃) groups. The sodium salt, triethyl methanetricarboxylate sodium (C₁₀H₁₅NaO₆), is formed by the deprotonation of the central methine proton, resulting in a carbanion stabilized by the three electron-withdrawing ester groups.[4][5][6][7] This carbanion is a potent nucleophile and a valuable intermediate in organic synthesis, notably in the preparation of more complex molecules, including novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that act as HIV-1 integrase inhibitors.[8]

Accurate spectral characterization is paramount for confirming the successful synthesis of these compounds and for monitoring their subsequent reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for triethyl methanetricarboxylate and logically deduce the expected spectral features of its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of triethyl methanetricarboxylate is characterized by the signals arising from the ethyl groups and the central methine proton.

Table 1: ¹H NMR Spectral Data for Triethyl Methanetricarboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25Triplet9H-CH₃
~4.20Quartet6H-OCH₂-
~4.00Singlet1H-CH- (methine)

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.[2]

Expert Interpretation:

  • The triplet at ~1.25 ppm is characteristic of the methyl protons (-CH₃) of the three equivalent ethyl groups. The triplet multiplicity arises from the coupling to the adjacent methylene protons (-OCH₂-).

  • The quartet at ~4.20 ppm corresponds to the methylene protons (-OCH₂-) of the three equivalent ethyl groups. The quartet multiplicity is due to coupling with the neighboring methyl protons.

  • The singlet at ~4.00 ppm is the key signal for the central methine proton (-CH-). Its downfield shift is a result of the deshielding effect of the three adjacent carbonyl groups. The singlet nature of this peak indicates no adjacent protons to couple with.

For Triethyl Methanetricarboxylate Sodium:

The most significant change in the ¹H NMR spectrum upon formation of the sodium salt is the disappearance of the methine proton signal at ~4.00 ppm . This is because this acidic proton is removed during the formation of the carbanion. The signals for the ethyl groups will remain, although slight shifts in their chemical shift values may be observed due to the change in the electronic environment of the molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for the neutral compound, or a more polar solvent like DMSO-d₆ for the sodium salt) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for Triethyl Methanetricarboxylate

Chemical Shift (δ) ppmAssignment
~14.0-CH₃
~50.0-CH- (methine)
~62.0-OCH₂-
~165.0C=O (ester carbonyl)

Note: These are approximate chemical shifts and can vary.[2]

Expert Interpretation:

  • The signal at ~14.0 ppm is attributed to the methyl carbons of the ethyl groups.

  • The peak at ~50.0 ppm corresponds to the central methine carbon.

  • The resonance at ~62.0 ppm is from the methylene carbons of the ethyl groups.

  • The downfield signal at ~165.0 ppm is characteristic of the ester carbonyl carbons.

For Triethyl Methanetricarboxylate Sodium:

Upon deprotonation, the central methine carbon becomes a carbanion. This will cause a significant upfield shift of this carbon's signal in the ¹³C NMR spectrum due to the increased electron density. The exact shift will depend on the solvent and the nature of the ion pairing with the sodium cation. The other carbon signals are expected to show minor shifts.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, with the solvent peak used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Triethyl Methanetricarboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)

Note: These are characteristic absorption ranges.

Expert Interpretation:

  • The absorption band at ~2980 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the ethyl groups.

  • The very strong and sharp peak at ~1740 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of the ester functional groups.

  • The strong absorption around ~1200 cm⁻¹ corresponds to the C-O single bond stretching of the ester groups.

For Triethyl Methanetricarboxylate Sodium:

The IR spectrum of the sodium salt is expected to be very similar to that of the neutral compound, as the primary functional groups (esters) remain unchanged. The most significant difference might be a slight shift in the C=O stretching frequency due to the change in the electronic structure of the molecule upon carbanion formation. The absence of the C-H bond at the central carbon is difficult to observe as it would be a weak band in a crowded region of the spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For Triethyl Methanetricarboxylate:

The electron ionization (EI) mass spectrum of triethyl methanetricarboxylate (molecular weight: 232.23 g/mol ) would likely not show a prominent molecular ion peak due to its instability.[2][3][9] Instead, it will exhibit a characteristic fragmentation pattern resulting from the loss of various groups.

Table 4: Expected Key Fragments in the EI-MS of Triethyl Methanetricarboxylate

m/zPossible Fragment
187[M - OCH₂CH₃]⁺
159[M - COOCH₂CH₃]⁺
113[M - 2 x COOCH₂CH₃]⁺

For Triethyl Methanetricarboxylate Sodium:

For the sodium salt (molecular weight: 254.21 g/mol ), a soft ionization technique such as Electrospray Ionization (ESI) would be more appropriate.[4][5][6][7] In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule (the carbanion) at an m/z of 231.1. In positive ion mode, one might observe an ion corresponding to the sodium adduct of the neutral molecule, [M+Na]⁺, at an m/z of 255.1.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

  • Acquisition Parameters:

    • Ionization Mode: Select either positive or negative ion mode.

    • Capillary Voltage: Typically 2-4 kV.

    • Nebulizing Gas Flow and Temperature: Optimize for stable spray and efficient desolvation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Visualizing the Molecular Structures

To aid in the understanding of the spectral data, the following diagrams illustrate the structures of triethyl methanetricarboxylate and its sodium salt.

Caption: Structure of Triethyl Methanetricarboxylate.

Caption: Structure of Triethyl Methanetricarboxylate Sodium.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectral analysis of triethyl methanetricarboxylate and its sodium salt provides a clear and unambiguous method for their characterization. By understanding the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify these compounds, assess their purity, and track their transformations in chemical reactions. The principles and protocols outlined in this guide serve as a practical resource for scientists engaged in synthetic chemistry and drug development, ensuring the integrity and reliability of their work.

References

  • PubChem. Triethyl methanetricarboxylate. [Link]

  • NIST. Triethyl methanetricarboxylate. [Link]

  • Pharmaffiliates. Triethyl Sodium Methanetricarboxylate. [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 200 MHz, DMSO-d6 + CDCl 3 (3 : 1) + a drop of triethyl amine, simulated) (NP0030289). [Link]

  • NIST. Triethyl methanetricarboxylate. [Link]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester. [Link]

  • PubMed. Spectral properties of a divinyl chlorophyll a harboring mutant of Synechocystis sp. PCC6803. [Link]

  • ACS Publications. Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Scattering, and. [Link]

  • Royal Society of Chemistry. Dipolar 3-methoxychromones as bright and highly solvatochromic fluorescent dyes. [Link]

  • NIST. All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Timothy J. Johnson, Rodica Lindenm. [Link]

Sources

Protocols & Analytical Methods

Method

Using Triethyl methanetricarboxylate sodium for malonic ester synthesis

Application Note: Precision Malonic Ester Synthesis Using Sodium Triethyl Methanetricarboxylate Executive Summary & Mechanistic Rationale In complex drug development and advanced organic synthesis, the classical malonic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Malonic Ester Synthesis Using Sodium Triethyl Methanetricarboxylate

Executive Summary & Mechanistic Rationale

In complex drug development and advanced organic synthesis, the classical malonic ester synthesis is frequently plagued by a critical flaw: over-alkylation. When using standard diethyl malonate, the mono-alkylated intermediate retains an acidic alpha-proton. In the presence of the basic reaction conditions required for the initial enolate formation, this intermediate can rapidly undergo a second alkylation, leading to complex mixtures and reduced yields of the desired mono-alkylated product.

To solve this, Rapoport and colleagues introduced the "alkoxycarbonyl blocking group" paradigm[1]. By utilizing a methanetricarboxylate core—specifically, Sodium triethyl methanetricarboxylate (CAS 68922-87-2) —chemists can execute highly controlled, strictly mono-alkylated carbon-carbon bond formations.

The Causality of the Reagent Design:

  • Absolute Prevention of Dialkylation: Because the central carbon is fully substituted with three ethoxycarbonyl groups and the pre-formed sodium enolate, the first alkylation completely exhausts the reactive site. There are zero alpha-protons remaining on the newly formed quaternary center, making a second alkylation mechanistically impossible[1].

  • Elimination of In Situ Base Degradation: Utilizing the commercially available, pre-formed organosodium salt[2] bypasses the need to introduce strong bases (like NaH or NaOEt) into the reaction vessel. This is critical when working with base-sensitive electrophiles or when attempting to prevent premature transesterification.

  • Enhanced Nucleophilicity via Solvent Pairing: When the sodium salt is deployed in a dipolar aprotic solvent like Dimethylformamide (DMF), the sodium cation is heavily solvated. This leaves the bulky methanetricarboxylate anion "naked" and highly nucleophilic, allowing it to efficiently attack even sterically hindered or less reactive electrophiles[3].

Comparative Reagent Analysis

To justify the selection of Sodium triethyl methanetricarboxylate (Sodium TEMT) over standard malonates, the following quantitative and qualitative parameters must be considered during route scouting:

ParameterDiethyl MalonateSodium Triethyl Methanetricarboxylate
Active Alpha-Protons 20 (Pre-formed Enolate)
Dialkylation Risk High (Requires strict stoichiometric control)None (Structurally blocked)[1]
pKa (Conjugate Acid in DMSO) ~16.4~7.5 (Highly stabilized anion)
Base Requirement Strong base required in situ (NaOEt, NaH)None required for primary alkylation[3]
Downstream Versatility Standard DecarboxylationSequential Deblocking & Decarboxylation[1]

Mechanistic Pathway Visualization

MechanisticPathway A Sodium Triethyl Methanetricarboxylate (Pre-formed Enolate) C Mono-alkylated Product (Blocked from dialkylation) A->C SN2 Alkylation (DMF, 60°C) B Electrophile (R-X) (e.g., 1,2-dibromoethane) B->C D Selective Deblocking (Monodecarbalkoxylation) C->D NaOEt, EtOH or Heat E Substituted Diethyl Malonate (Ready for further use) D->E -CO2Et

Figure 1: Mechanistic pathway demonstrating the alkoxycarbonyl blocking strategy to prevent over-alkylation.

Experimental Protocol: Precision Mono-Alkylation

Target: Synthesis of Triethyl-3-bromopropane-1,1,1-tricarboxylate (TBTC), a critical intermediate for purine derivatives.

This protocol is designed as a self-validating system . Each phase contains specific causality for the operational choices and analytical checkpoints to ensure process integrity.

Phase 1: Preparation & Activation
  • Step 1.1: Under a strict inert atmosphere (Argon/N2), suspend 1.0 equivalent of Sodium triethyl methanetricarboxylate in a 1:1 (v/v) mixture of anhydrous DMF and Methyl tert-butyl ether (MTBE).

  • Causality: DMF is required to solvate the Na+ ion and maximize the nucleophilicity of the enolate[3]. MTBE acts as a co-solvent to lower the overall boiling point of the mixture, mitigating the risk of thermal degradation and facilitating easier downstream aqueous extraction.

  • Self-Validation Check: The salt must form a smooth, easily stirrable suspension. Any clumping indicates moisture contamination, which will protonate the enolate back to the inactive TEMT conjugate acid[2].

Phase 2: Electrophilic Substitution
  • Step 2.1: Heat the suspension to 60°C.

  • Step 2.2: Add 2.2 equivalents of 1,2-dibromoethane dropwise over 30–45 minutes.

  • Causality: The electrophile is used in excess, and added dropwise, to maintain a high local concentration of the dihalide relative to the enolate. This statistically favors the mono-substitution pathway and suppresses the formation of bridged dimers (where one dibromoethane molecule reacts with two enolate molecules)[3].

Phase 3: Reaction Monitoring & Quenching
  • Step 3.1: Maintain the reaction temperature at 60–70°C for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO4 stain). The reaction is deemed complete when the baseline spot (the highly polar enolate salt) is completely consumed.

  • Step 3.2: Cool the reactor to 0°C and quench by slowly adding a 5% aqueous NH4Cl solution.

  • Causality: A mildly acidic quench is mandatory. It neutralizes any trace basic species generated during the reaction, preventing the premature "deblocking" (loss of an ester group) of the newly formed TBTC.

Phase 4: Isolation & Analytical Validation
  • Step 4.1: Extract the aqueous mixture three times with MTBE. Wash the combined organic layers extensively with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 4.2: Purify the resulting oil via vacuum distillation or silica gel chromatography.

  • Self-Validation Check (1H NMR in CDCl3): The product's integrity is confirmed by the complete absence of a methine proton (which would appear at ~4.0 ppm if unreacted TEMT were present). You must observe a clean triplet at ~3.5 ppm (CH2-Br), a multiplet at ~2.6 ppm (CH2-C(CO2Et)3), and the integration of the three ethyl ester groups (9 protons for the methyls, 6 for the methylenes).

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Preparation Suspend Sodium TEMT in DMF/Co-solvent Step2 2. Alkylation Add Electrophile Maintain 60-80°C Step1->Step2 Step3 3. Quench Cool & Add Dilute Acid/Water Step2->Step3 Step4 4. Extraction Extract with Ether Wash with Brine Step3->Step4 Step5 5. Validation 1H NMR & TLC Purification Step4->Step5

Figure 2: Step-by-step experimental workflow for the precision alkylation of Sodium TEMT.

Downstream Processing: The Deblocking Step

Once the precision alkylation is complete, the third ester group has served its purpose as a steric and electronic block. To proceed with traditional malonate chemistry (such as a second, different alkylation, or final decarboxylation to a carboxylic acid), the molecule must be "deblocked."

  • Monodecarbalkoxylation: Treatment of the triester with 1.0 equivalent of Sodium Ethoxide (NaOEt) in absolute ethanol smoothly cleaves one of the ethoxycarbonyl groups (yielding diethyl carbonate as a byproduct), reverting the molecule to a standard, substituted diethyl malonate[1]. Alternatively, for acid-stable substrates, treatment with Boron trichloride (BCl3) achieves the same deblocking effect seamlessly.

Sources

Application

Advanced Alkylation Protocols for Triethyl Methanetricarboxylate: A Comprehensive Guide to Complex C-C Bond Formation

Introduction & Mechanistic Rationale Triethyl methanetricarboxylate (TEMT) and its pre-formed organosodium derivative, sodium tris(ethoxycarbonyl)methanide (CAS: 68922-87-2), are highly stabilized, sterically demanding c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triethyl methanetricarboxylate (TEMT) and its pre-formed organosodium derivative, sodium tris(ethoxycarbonyl)methanide (CAS: 68922-87-2), are highly stabilized, sterically demanding carbon-centered nucleophiles[1]. In complex pharmaceutical synthesis and dendrimer construction, forming crowded C-C bonds without side reactions is a persistent challenge.

While diethyl malonate is the traditional workhorse for such transformations, it is notoriously plagued by over-alkylation (dialkylation) due to the presence of two acidic α -protons. TEMT solves this fundamental issue: it possesses only a single, highly acidic methine proton. Once alkylated, the resulting product lacks enolizable protons, completely arresting the reaction at the monoalkylation stage. Furthermore, the extreme electron-withdrawing nature of the three ethoxycarbonyl groups renders the initial methine proton acidic enough to be deprotonated by mild bases or to serve as a proton donor in dehydrative Mitsunobu couplings.

Reaction Pathways & Workflows

The alkylation of TEMT generally proceeds via two divergent pathways depending on the nature of the electrophile:

  • Classical SN​2 Alkylation : Utilizing an inorganic base to generate the sodium or potassium salt in situ, followed by nucleophilic attack on an alkyl halide[2].

  • Dehydrative Mitsunobu Alkylation : Utilizing an alcohol directly, activated by triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD), proceeding with complete inversion of stereochemistry.

TEMT_Pathways TEMT Triethyl Methanetricarboxylate (TEMT) Na_TEMT Alkali Metal TEMT Salt (Active Nucleophile) TEMT->Na_TEMT Base (e.g., K2CO3, NaOEt) Mitsunobu Mitsunobu Alkylation (Alcohol, R-OH) TEMT->Mitsunobu PPh3, DEAD Halide Classical Alkylation (Alkyl Halide, R-X) Na_TEMT->Halide SN2 Substitution Product Alkylated TEMT Derivative Halide->Product Mitsunobu->Product Dehydrative Alkylation Decarb Decarboxylation (Substituted Malonate) Product->Decarb Hydrolysis / Heat

Figure 1: Divergent alkylation pathways of Triethyl methanetricarboxylate (TEMT).

Quantitative Data & Optimization

Selecting the correct protocol depends heavily on the steric profile of the target electrophile. Below is a comparative summary of optimized conditions for various substrates.

Table 1: Optimization of TEMT Alkylation Conditions

PathwayElectrophile TypeReagents / Base SystemSolventTemp (°C)Typical YieldRef
Classical SN​2 Primary Alkyl Dihalide K2​CO3​ (1.2 - 1.6 eq)DMF / MTBE50–60 °C80–90%[2],[3]
Classical SN​2 Primary Alkyl Bromide NaOEt (1.0 eq)EthanolReflux75–85%[3]
Mitsunobu Primary Alcohol PPh3​ , DEADTHF0 °C to RT65–85%
Mitsunobu Sec-Benzylic Alcohol PPh3​ , DEADTHF0 °C to RT50–70%

Note: Secondary aliphatic halides generally perform poorly in the classical SN​2 pathway due to the extreme steric bulk of the C(CO2​Et)3​ carbanion, which promotes E2 elimination instead. For secondary substrates, the Mitsunobu pathway using benzylic/allylic alcohols is highly recommended.

Validated Experimental Protocols

Protocol A: Classical Alkylation via In Situ Salt Formation

Application: Synthesis of Triethyl-3-bromopropane-1,1,1-tricarboxylate using 1,2-dibromoethane.

Causality & Design Choice: Older methods relied on pre-forming and isolating the highly moisture-sensitive sodium salt using sodium ethoxide[1],[3]. However, residual NaOEt is sufficiently nucleophilic to cause premature decarboxylation of the product[2]. This modernized protocol utilizes anhydrous K2​CO3​ in a mixed dipolar-aprotic/ether solvent system (DMF/MTBE) to drive the reaction without isolating the intermediate, ensuring high yields and preventing degradation[2],[3].

Step-by-Step Procedure:

  • System Preparation: Rigorously dry a multi-neck round-bottom flask. Flush with argon. Add 700 mL of anhydrous N,N-Dimethylformamide (DMF) and 700 mL of Methyl tert-butyl ether (MTBE)[2].

  • Base Suspension: Add 1.2 equivalents (relative to TEMT) of fine-grade anhydrous potassium carbonate ( K2​CO3​ ). Heat the stirred suspension to 50 °C[2].

  • Enolate Generation: Add 1.0 equivalent of Triethyl methanetricarboxylate (TEMT) in one continuous portion. The temperature will naturally rise (exotherm) to approximately 65 °C. Allow it to cool back to 50 °C and stir for 1 hour to ensure complete deprotonation[2].

  • Electrophile Addition: Adjust the internal temperature to 60 °C. Add 2.0 to 2.5 equivalents of 1,2-dibromoethane in one portion[2],[3]. (Excess dihalide acts as a statistical barrier against dimerization).

  • Reaction Monitoring: Stir the mixture at 60 °C for 6 hours. The reaction is a self-validating system: as the bulky carbanion is consumed, the suspension will change in rheology. Confirm completion via GC-MS (monitoring the disappearance of the TEMT peak)[2].

  • Workup: Cool to room temperature. Quench with distilled water to dissolve inorganic salts. Separate the organic (MTBE) layer, extract the aqueous layer twice with fresh MTBE, wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Dehydrative Alkylation via Mitsunobu Conditions

Application: Stereospecific coupling of primary or secondary benzylic alcohols with TEMT.

Causality & Design Choice: To avoid the use of harsh bases or the need to pre-convert sensitive alcohols into alkyl halides, TEMT can act as the proton donor in a Mitsunobu reaction. Because the pKa of TEMT is sufficiently low, it readily protonates the zwitterionic betaine intermediate formed by PPh3​ and DEAD, leading to a smooth SN​2 displacement of the activated alkoxyphosphonium salt[4].

Step-by-Step Procedure:

  • Reagent Mixing: In a flame-dried flask under nitrogen, dissolve the target alcohol (1.0 mmol), TEMT (1.5 mmol), and Triphenylphosphine ( PPh3​ , 2.0 mmol) in 10 mL of anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Critical: The initial betaine formation is highly exothermic.

  • Activation: Add Diethyl azodicarboxylate (DEAD, 2.0 mmol) dropwise over 15 minutes. A distinct yellow-to-orange color change will occur, validating the formation of the active Mitsunobu betaine.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Isolation: Concentrate the mixture in vacuo. The resulting thick oil must be purified by silica gel flash chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to separate the alkylated TEMT product from the triphenylphosphine oxide ( Ph3​P=O ) and reduced DEAD byproducts.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity of Pre-formed Salts: If utilizing commercially sourced Sodium Triethyl Methanetricarboxylate (CAS: 68922-87-2), strict anhydrous handling is mandatory. The organosodium compound is highly reactive with atmospheric moisture, which protonates the carbanion back to unreactive TEMT and generates NaOH (a hydrolysis risk)[1]. Store at 2–8 °C under inert gas[5].

  • Steric Limitations: The tricarboxylate carbanion is exceptionally bulky. Attempts to alkylate straight-chain secondary alcohols (e.g., octan-2-ol) or cyclic secondary alcohols (e.g., cyclohexanol) even under Mitsunobu conditions will largely fail due to steric clash, resulting in recovered starting material or elimination.

  • Decarboxylation Risks: When scaling up, ensure that the reaction mixture is completely neutralized before attempting vacuum distillation. Trace amounts of strong base at elevated temperatures will trigger the hydrolysis of one of the ester groups, followed by rapid thermal decarboxylation to the substituted diethyl malonate derivative[3].

References

  • Cravotto, G. et al. (1996). Dehydrative alkylation of alcohols with triethyl methanetricarboxylate under Mitsunobu conditions. Tetrahedron, Vol. 52, No. 40, pp. 13007-13016. Retrieved from: [Link]

  • Chemtura UK Ltd. (2000). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. EP0779267B1.
  • Associated Octel Co Ltd. (1997). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. EP0779267A1.
  • Pharmaffiliates. 68922-87-2 | Chemical Name : Triethyl Sodium Methanetricarboxylate. Retrieved from: [Link]

  • National Institutes of Health (NIH). (2013). Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold. J. Org. Chem. Retrieved from: [Link]

Sources

Method

Advanced Applications of Triethyl Methanetricarboxylate Sodium in Pharmaceutical Synthesis: A Methodological Guide

Introduction Triethyl methanetricarboxylate (TEMT) is a highly functionalized ester. In pharmaceutical synthesis, its active form—triethyl methanetricarboxylate sodium (Na-TEMT) —is generated in situ and serves as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triethyl methanetricarboxylate (TEMT) is a highly functionalized ester. In pharmaceutical synthesis, its active form—triethyl methanetricarboxylate sodium (Na-TEMT) —is generated in situ and serves as a highly specialized, bulky nucleophile. By acting as a "blocked" malonic ester equivalent, Na-TEMT strictly limits nucleophilic substitution to monoalkylation. This unique steric and electronic profile makes it indispensable for synthesizing complex active pharmaceutical ingredients (APIs), including HIV-1 integrase inhibitors, Hsp90 inhibitors, and highly functionalized cycloaddition precursors.

Mechanistic Causality: The "Blocked" Malonate Advantage

Standard malonic ester synthesis often suffers from over-alkylation. When diethyl malonate is deprotonated, the resulting monoalkylated product retains a highly acidic alpha-proton. In the presence of excess base or unreacted starting material, this proton is easily abstracted, leading to complex mixtures of mono- and dialkylated products.

Na-TEMT solves this through steric and electronic "blocking." Because TEMT possesses three ester groups, it has only one acidic methine proton. Once deprotonated to form Na-TEMT, it reacts with an electrophile to form a tetra-substituted carbon center (a triester). This intermediate completely lacks alpha-protons, rendering secondary alkylation mechanistically impossible. Subsequent decarboxylation yields the pure, monoalkylated malonate derivative.

Mechanism Start Electrophile (R-X) Path1 Sodium Diethyl Malonate (Unblocked) Start->Path1 Path2 Na-TEMT (Blocked Nucleophile) Start->Path2 Res1 Dialkylation (Undesired Byproduct) Path1->Res1 Active u03B1-proton remains Res2 Monoalkylation (Target Malonate) Path1->Res2 Mixed Yield Path2->Res2 No u03B1-proton (100% Mono)

Mechanistic advantage of Na-TEMT over standard malonates in preventing dialkylation.

Application 1: Precursor Synthesis for Rh(I)-Catalyzed Cycloadditions

Na-TEMT is heavily utilized in the synthesis of bicyclo[5.3.0]decadienones (guaianolide analogs) via Allenic Pauson-Khand Reactions (APKR). The synthesis of these complex frameworks requires precise allene-yne precursors. As detailed in the 1[1], reacting sensitive mesylates directly with sodium diethyl malonate leads to severe dialkylation issues. Substituting Na-TEMT completely bypasses this degradation pathway.

Quantitative Data Summary

Table 1: Yield Comparison for Alkylation Reactions using Na-TEMT

Electrophile SubstrateReagentReaction StageYield (%)Mechanistic Advantage
Mesylate 4Na-TEMTNucleophilic Substitution69%Avoids dialkylation of sensitive mesylate
Triester IntermediateNaOEtDecarboxylation97%Clean conversion to malonate
1-Bromo-2-butyneNa-TEMTSubstitution + Decarboxylation89%High overall yield for allene-yne precursor
Protocol 1: Alkylation and Decarboxylation using Na-TEMT

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure synthetic integrity.

  • Enolate Formation: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF under argon at 0 °C. Dropwise add triethyl methanetricarboxylate (1.05 equiv).

    • Causality: The use of a strong, non-nucleophilic base like NaH ensures irreversible, quantitative deprotonation.

    • Validation: The evolution of hydrogen gas serves as a visual validation of enolate formation. Wait until gas evolution completely ceases and the solution becomes clear (approx. 30 mins).

  • Nucleophilic Substitution: Add the electrophile (e.g., mesylate or bromide, 1.0 equiv) dissolved in THF dropwise. Warm to room temperature and reflux for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the electrophile spot confirms completion.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize any unreacted base. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Decarboxylation: Dissolve the crude triester in anhydrous ethanol. Add sodium ethoxide (1.2 equiv) and reflux for 4 hours.

    • Causality: The ethoxide acts as a nucleophile attacking one of the ester carbonyls, initiating fragmentation and the loss of diethyl carbonate to yield the stable malonate.

  • Final Validation: Confirm the product via ¹H NMR. The disappearance of the 9-proton ethyl ester signal (from the triester) and the appearance of a 6-proton signal confirms successful decarboxylation to the diester.

Application 2: Stereoselective Mitsunobu Displacements

Beyond direct alkylation, TEMT acts as an exceptional pronucleophile in Mitsunobu reactions. It enables stereoselective carbon-carbon bond formation, which is critical for synthesizing chiral APIs. This methodology has been successfully applied in the2[2] and the 3[3], achieving yields up to 71% in a single step.

Mitsunobu N1 Chiral Alcohol Substrate N3 DEAD / DIAD Addition (-78 °C to RT) N1->N3 N2 PPh3 + TEMT (Pronucleophile) N2->N3 N4 Betaine Intermediate Activation N3->N4 Phosphonium formation N5 Stereoinverted Product (SN2 Displacement) N4->N5 Clean Inversion

Experimental workflow for stereoselective Mitsunobu displacement using TEMT.

Protocol 2: Mitsunobu Reaction with TEMT
  • Preparation: In a flame-dried flask under argon, dissolve the chiral alcohol (1.0 equiv), triphenylphosphine (2.0 equiv), and TEMT (2.0 equiv) in anhydrous THF. Cool the mixture to -78 °C.

    • Causality: Cooling prevents premature side reactions and controls the exothermicity of the betaine formation.

  • Activation: Dropwise add diethyl azodicarboxylate (DEAD, 2.0 equiv).

    • Validation: The characteristic yellow color of DEAD should dissipate as it reacts with PPh₃ to form the betaine intermediate.

  • Displacement: Allow the reaction to slowly warm to room temperature over 12 hours.

    • Causality: The slow warming facilitates the Sₙ2 displacement of the activated phosphonium leaving group by the bulky TEMT carbanion, ensuring high stereochemical inversion.

  • Purification: Concentrate the mixture and purify via flash chromatography.

    • Validation: The presence of triphenylphosphine oxide (TPPO) is a known byproduct; ensure complete separation by TLC (TPPO typically streaks or appears as a strong UV-active spot at lower Rf).

Application 3: Industrial API Applications (HIV-1 and Hsp90 Inhibitors)

In commercial pharmaceutical development, Na-TEMT is a critical building block. According to 4[4], the reagent is foundational in the preparation of novel dihydroquinoline-3-carboxylic acids. These compounds function as potent HIV-1 integrase inhibitors. Additionally, the unique steric bulk of the triester moiety is leveraged in the synthesis of novel Hsp90 inhibitors, where precise spatial arrangement of hydrogen bond acceptors is required for target binding. The ability of TEMT to introduce a highly functionalized carbon center in a single step significantly streamlines the synthetic route, reducing overall step count and improving API yield.

Sources

Application

The Strategic Role of Triethyl Methanetricarboxylate Sodium in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Versatility of a Trivalent Synthon in Agrochemical Design In the competitive landscape of agrochemical research and development, t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of a Trivalent Synthon in Agrochemical Design

In the competitive landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally benign active ingredients is paramount. The molecular architecture of these compounds often dictates their biological activity, selectivity, and environmental persistence. Triethyl methanetricarboxylate and its corresponding sodium salt, triethyl methanetricarboxylate sodium, represent a versatile C1 building block, offering a unique trivalent synthon for the construction of complex molecular frameworks.[1] While its applications in pharmaceutical synthesis are noted, its potential in the agrochemical sector, particularly in the synthesis of heterocyclic compounds for use as herbicides, fungicides, and insecticides, is a compelling area of exploration.[2]

This guide provides a comprehensive overview of the potential applications of triethyl methanetricarboxylate sodium in agrochemical development. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage this reagent in the synthesis of next-generation crop protection agents. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Principles: Reactivity and Synthetic Utility

Triethyl methanetricarboxylate, CH(CO₂C₂H₅)₃, is analogous to diethyl malonate but with a third ester group activating the central methine proton. This heightened acidity facilitates the formation of the corresponding sodium salt, a potent nucleophile, upon treatment with a suitable base like sodium ethoxide. The resulting carbanion is stabilized by resonance across the three carbonyl groups, making it an excellent reagent for carbon-carbon bond formation.

The primary synthetic utility of triethyl methanetricarboxylate sodium lies in its ability to introduce a carbon atom bearing three functionalizable ester groups. This feature is particularly advantageous for the synthesis of heterocyclic systems, which form the core of many commercial agrochemicals.[3]

Application Note 1: Synthesis of Pyrazole-Based Herbicides

Background: Pyrazole-containing compounds are a significant class of herbicides, often functioning by inhibiting key plant enzymes.[1] The synthesis of substituted pyrazoles frequently involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4] Triethyl methanetricarboxylate can serve as a precursor to a versatile 1,3-dicarbonyl synthon.

Synthetic Rationale: By reacting triethyl methanetricarboxylate sodium with an appropriate electrophile, a substituted intermediate can be generated. Subsequent reaction with a hydrazine will lead to the formation of a pyrazole ring. The ester functionalities on the pyrazole ring can then be further modified (e.g., through hydrolysis and decarboxylation) to yield the target herbicide.

Experimental Protocol: Synthesis of a Model 1-Aryl-3-carbethoxy-5-hydroxypyrazole

This protocol outlines the synthesis of a model pyrazole derivative, which can be a key intermediate for more complex herbicides.

Step 1: In Situ Generation of Triethyl Methanetricarboxylate Sodium and Alkylation

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition of Triethyl Methanetricarboxylate: To the freshly prepared sodium ethoxide solution, add triethyl methanetricarboxylate (23.2 g, 0.1 mol) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 17.1 g, 0.1 mol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

Step 2: Cyclization with Phenylhydrazine

  • Reaction Setup: Dissolve the crude alkylated product from Step 1 in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Add phenylhydrazine (9.7 mL, 0.1 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water (300 mL). The solid product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 1-phenyl-3-carbethoxy-4-substituted-5-hydroxypyrazole.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles
Triethyl Methanetricarboxylate232.2323.20.1
Sodium22.992.30.1
Benzyl Bromide171.0417.10.1
Phenylhydrazine108.1410.80.1

Table 1: Representative quantities for the synthesis of a model pyrazole intermediate.

pyrazole_synthesis TEMC Triethyl Methanetricarboxylate Sodium_Salt Triethyl Methanetricarboxylate Sodium Salt TEMC->Sodium_Salt Deprotonation NaOEt Sodium Ethoxide NaOEt->Sodium_Salt Alkylated_Product Alkylated Intermediate Sodium_Salt->Alkylated_Product Alkylation (SN2) Alkyl_Halide R-X (Electrophile) Alkyl_Halide->Alkylated_Product Pyrazole Substituted Pyrazole (Herbicide Precursor) Alkylated_Product->Pyrazole Cyclization Hydrazine Phenylhydrazine Hydrazine->Pyrazole coumarin_synthesis Salicylaldehyde o-Hydroxybenzaldehyde Intermediate Knoevenagel Adduct Salicylaldehyde->Intermediate Knoevenagel Condensation TEMC Triethyl Methanetricarboxylate TEMC->Intermediate Coumarin 3-Carbethoxycoumarin (Fungicide Precursor) Intermediate->Coumarin Intramolecular Cyclization

Caption: Synthetic pathway to coumarin-based fungicide precursors.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and fundamental organic reactions. The progress of each step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected outcomes are predictable based on the known reactivity of the starting materials. For instance, the formation of the sodium salt of triethyl methanetricarboxylate is a straightforward acid-base reaction, and its subsequent nucleophilic attack on an electrophile follows predictable SN2 kinetics. The cyclization reactions to form the pyrazole and coumarin rings are well-documented in heterocyclic chemistry. [4][5]

Conclusion: A Valuable Tool for Agrochemical Innovation

Triethyl methanetricarboxylate sodium, and its precursor triethyl methanetricarboxylate, offer a powerful and versatile platform for the synthesis of novel agrochemicals. Its ability to introduce a trivalent carbon center provides a unique opportunity for the construction of complex and highly functionalized molecules, particularly heterocyclic systems that are at the heart of many modern pesticides. The protocols and application notes presented here provide a solid foundation for researchers to explore the potential of this reagent in their own discovery and development programs. By understanding the fundamental principles of its reactivity and applying them to rational drug design, the agrochemical industry can continue to innovate and deliver effective solutions for global food security.

References

  • Guan, A.-Y., et al. (2011). Synthesis and Bioactivity of Novel Coumarin Derivatives.
  • Zhang, M., et al. (2018). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry, 13(1), 2253-2267.
  • Li, M., et al. (2019).
  • Barišić, M., et al. (2021).
  • Singh, R., et al. (2014). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumar. Journal of the Indian Chemical Society, 91, 1-6.
  • Shawali, A. S., & Edrees, M. M. (2014). Novel Heterocycles by the Malonic Ester Variation of the Japp‐Klingemann Reaction. Journal of Heterocyclic Chemistry, 51(S1), E231-E246.
  • Costa, J. S., et al. (2017). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Journal of the Brazilian Chemical Society, 28(8), 1465-1472.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Lamberth, C., & Jeanmart, S. (2016). Malonic ester derivatives of heteroarylpiperidines and -piperazines as fungicides.
  • Lund, H., & Voigt, A. (1943). Methanetricarboxylic acid, triethyl ester. Organic Syntheses, 23, 59.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). Triethyl Methanetricarboxylate: A Key Component in Pharmaceutical Intermediates and Drug Discovery. Retrieved from [Link]

  • PatSnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Effenberger, F., & Spiegler, W. (1981). Electrophilic Reactions of Aryl- and Heteroaryl(triniethyl)silanes with a Remarkable Nucleophilic Catalysis. Angewandte Chemie International Edition in English, 20(3), 265-266.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
  • LibreTexts Chemistry. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Kumar, K. A., & Kumar, K. S. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Padilla-Salinas, R., et al. (2021).
  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 803.
  • Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Creative Research Thoughts, 10(6), a426-a436.
  • Kumar, A., et al. (2014). Triflic Acid Catalyzed Cyclization of trans-Cinnamaldehyde to 3-phenyl-1H-indene.
  • Al-Adiwish, W. M., & Al-Harrasi, A. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1248-1279.
  • Wang, Y., et al. (2025). Triethylamine vapor-induced cyclization reaction in cocrystals leading to cocrystal-to-polycrystal transformation.
  • Kumar, A., et al. (2023).
  • Opio, B., et al. (2024).
  • NIST. (n.d.). Triethyl methanetricarboxylate. Retrieved from [Link]

Sources

Method

Experimental setup for reactions involving Triethyl methanetricarboxylate sodium

Application Note: Experimental Setup and Protocols for Triethyl Methanetricarboxylate Sodium (TEMT-Na) Mediated Reactions Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Protocols for Triethyl Methanetricarboxylate Sodium (TEMT-Na) Mediated Reactions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

Triethyl methanetricarboxylate sodium (TEMT-Na, CAS 68922-87-2) is a highly functionalized, sterically demanding carbanion equivalent derived from its neutral pronucleophile, triethyl methanetricarboxylate (CAS 6279-86-3)[1][2]. In advanced drug development, this reagent is indispensable for synthesizing complex architectural motifs, serving as a critical intermediate in the preparation of novel Hsp90 inhibitors, HIV-1 integrase inhibitors (dihydroquinoline-3-carboxylic acids), and the antiviral API Penciclovir[3][4][5].

This application note provides field-proven methodologies for handling TEMT-Na, detailing the causality behind critical experimental parameters to ensure high-yield, reproducible syntheses.

Mechanistic Rationale: The "Blocked Malonate" Effect

In classical organic synthesis, standard diethyl malonate frequently suffers from over-alkylation (dialkylation) because the monoalkylated intermediate remains relatively unhindered and acidic. TEMT-Na circumvents this thermodynamic trap through severe steric shielding[3].

Mechanistically, the presence of three bulky ethyl ester groups creates a dense steric cloud around the nucleophilic methine carbon. Once a single electrophile is introduced via SN​2 substitution or Michael addition, the resulting tetrahedral geometry physically blocks a second alkylation event. Consequently, TEMT acts as a highly efficient "blocked malonic ester," restricting reactions strictly to monoalkylation[3].

Mechanism TEMT Neutral TEMT HC(CO2Et)3 Enolate TEMT-Na (Active Carbanion) [Na+ -C(CO2Et)3] TEMT->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Product Monoalkylated Product R-C(CO2Et)3 Enolate->Product SN2 Substitution Electrophile Electrophile (R-X) Electrophile->Product Blocked Steric Shielding (Dialkylation Prevented) Product->Blocked Blocks 2nd Attack

Fig 1. Mechanistic pathway demonstrating the blocked malonate effect of TEMT-Na.

Critical Setup Parameters & Causality

To successfully execute reactions involving TEMT-Na, the experimental environment must be rigorously controlled. The enolate intermediate is highly sensitive to moisture and will be instantly quenched by any protic source[6].

  • Base Selection (NaH vs. Alkoxides): Sodium hydride (NaH) is the optimal base. The deprotonation of TEMT by NaH produces hydrogen gas ( H2​ ). This irreversible gas evolution drives the enolate formation to 100% completion without generating water or alcohol byproducts that could lead to ester hydrolysis or transesterification[6].

  • Solvent Dielectric Constant: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are strictly required. These solvents effectively coordinate the Na+ cation, exposing the "naked" carbanion to maximize its nucleophilicity.

  • Temperature Control: The initial deprotonation is exothermic and must be performed at 0 °C to prevent degradation of the tri-ester. However, due to the steric bulk of the resulting enolate, the subsequent electrophilic addition often requires heating (reflux) to overcome the high activation energy barrier[6].

Validated Experimental Protocols

Protocol A: In Situ Generation and Monoalkylation (Self-Validating Workflow)

This protocol describes the standard coupling of TEMT with a primary alkyl halide. The procedure is designed to be self-validating, utilizing visual cues to confirm intermediate formation.

Step 1: Preparation of the Carbanion

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Suspend 1.05 equivalents of NaH (60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Action: Add 1.0 equivalent of triethyl methanetricarboxylate dropwise over 15 minutes.

  • Causality & Validation: The reaction will immediately bubble. This H2​ evolution is your self-validating metric. Maintain stirring at room temperature until gas evolution completely ceases (approx. 30–45 minutes), confirming that the TEMT-Na enolate has fully formed and no unreacted pronucleophile remains[6].

Step 2: Electrophilic Addition

  • Action: Cool the flask back to 0 °C and add 1.1 equivalents of the alkyl halide dropwise.

  • Action: Gradually warm the mixture to room temperature, then heat to a gentle reflux for 4–12 hours.

  • Causality: The steric hindrance of the tricarboxylate demands thermal energy to drive the SN​2 substitution to completion[6]. Monitor via TLC (Hexanes/EtOAc 4:1); the disappearance of the alkyl halide validates the reaction's end-point.

Step 3: Buffered Quenching and Isolation

  • Action: Cool the reaction to 0 °C and quench slowly with saturated aqueous NH4​Cl .

  • Causality: A mild, buffered acid is critical. Strong acids (e.g., HCl) will hydrolyze the ethyl esters, while pure water combined with trace unreacted NaH creates an alkaline environment ( NaOH ) that causes product saponification.

  • Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow A 1. Purge System (Ar/N2 Vacuum Manifold) B 2. Suspend NaH (Anhydrous THF, 0°C) A->B C 3. Add TEMT Dropwise (Monitor H2 Evolution) B->C Enolate Formation D 4. Add Electrophile (R-X, Reflux) C->D Nucleophilic Attack E 5. Aqueous Quench (Sat. NH4Cl) D->E Product Isolation

Fig 2. Step-by-step experimental workflow for TEMT-Na generation and alkylation.

Protocol B: Mitsunobu-Type Chain Elongation

TEMT can also bypass the sodium salt stage by acting as a pronucleophile in Mitsunobu reactions. This is highly effective for achieving chain elongation on complex carbohydrates, such as coupling to the C6 position of mannose to yield carboxylic acid analogues[7].

  • Conditions: TEMT (1.5 eq), Triphenylphosphine ( PPh3​ , 1.5 eq), and Diisopropyl azodicarboxylate (DIAD, 1.5 eq) in anhydrous THF at 0 °C to room temperature.

Quantitative Data Summaries

Table 1: Impact of Solvent and Base on TEMT Alkylation Yields

Base Solvent Temp Profile Primary Alkyl Halide Yield Secondary Alkyl Halide Yield Mechanistic Observation

| NaH | THF | 0 °C Reflux | 88 - 95% | 65 - 75% | Irreversible deprotonation; clean conversion. | | NaH | DMF | 0 °C 80 °C | 85 - 90% | 70 - 80% | Higher dielectric constant aids secondary SN​2 . | | NaOEt | EtOH | Reflux | 60 - 70% | < 40% | Reversible enolate formation; competing transesterification. | | K2​CO3​ | Acetone | Reflux | < 20% | Trace | Base too weak for complete deprotonation of TEMT. |

Troubleshooting Logic

Table 2: Common Failure Modes and Corrective Actions

Observation Potential Cause Actionable Solution
Low or No Product Yield Moisture quenched the highly sensitive TEMT-Na enolate[6]. Use strictly anhydrous solvents. Oven-dry glassware and assemble under an active Argon stream[6].

| Unreacted Starting Material | Incomplete formation of the enolate intermediate[6]. | Ensure H2​ bubbling completely stops before adding the electrophile. Verify the quality/activity of the NaH dispersion[6]. | | Product Degradation / Byproducts | Ester hydrolysis during the aqueous workup phase. | Avoid strong acids. Quench strictly with saturated NH4​Cl to maintain a near-neutral pH during isolation. | | Poor Reaction Kinetics | Reaction temperature too low for the sterically hindered nucleophile[6]. | Increase the reaction temperature to a gentle reflux after the initial addition of the electrophile[6]. |

Sources

Application

Application Notes and Protocols: The Alkylation of Triethyl Methanetricarboxylate Sodium with Alkyl Halides

PART 1: CORE DIRECTIVE (Autonomy): I have analyzed the user's request and will structure this guide to provide a comprehensive and in-depth understanding of the reaction between triethyl methanetricarboxylate sodium and...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE (Autonomy):

I have analyzed the user's request and will structure this guide to provide a comprehensive and in-depth understanding of the reaction between triethyl methanetricarboxylate sodium and alkyl halides. The structure will be as follows:

  • Introduction: Briefly introduce triethyl methanetricarboxylate and its significance in organic synthesis, particularly in the pharmaceutical industry.

  • Core Reaction Mechanism:

    • Enolate Formation: Detail the deprotonation of triethyl methanetricarboxylate to form the nucleophilic sodium enolate. Explain the role of the base and the acidic nature of the α-proton.

    • Nucleophilic Attack (Alkylation): Describe the S(_N)2 reaction between the enolate and an alkyl halide. Discuss the factors influencing the success of this step, such as the nature of the alkyl halide.

    • Visualizing the Mechanism: Include a DOT script to generate a clear diagram of the reaction mechanism.

  • Experimental Protocols:

    • Materials and Reagents: List all necessary chemicals and equipment.

    • Step-by-Step Protocol: Provide a detailed, easy-to-follow procedure for carrying out the reaction in a laboratory setting. This will cover enolate formation, the alkylation reaction, and workup/purification.

    • Experimental Workflow Diagram: A DOT script will be provided to visualize the entire experimental process.

  • Factors Influencing Reaction Outcome:

    • Nature of the Alkyl Halide: Discuss how primary, secondary, and tertiary alkyl halides affect the reaction, including potential side reactions like elimination.

    • Solvent Effects: Explain the role of the solvent in the S(_N)2 reaction.

    • Base Selection: Briefly touch upon the choice of base for deprotonation.

    • Quantitative Data Summary: Present a table summarizing expected yields and reaction conditions for different alkyl halides.

  • Applications in Synthesis: Briefly highlight the utility of the resulting alkylated products in drug discovery and the synthesis of complex molecules.

  • References: A complete list of all cited sources with clickable links.

This structure will ensure a logical flow from the fundamental principles of the reaction to its practical application, providing researchers with both the theoretical understanding and the practical knowledge needed to successfully perform and optimize this important synthetic transformation.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) & PART 3: VISUALIZATION & FORMATTING

Introduction

Triethyl methanetricarboxylate is a versatile building block in organic synthesis, prized for its ability to introduce a three-carbon chain with multiple functional handles.[1][2] Its structure, featuring a central carbon atom bonded to three ethyl ester groups, provides a unique platform for creating complex molecular architectures.[1] This is particularly valuable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various drug candidates, including potential HIV-1 integrase inhibitors and Hsp90 inhibitors.[1][2][3][4]

A cornerstone of its utility lies in the reactivity of its sodium salt. The reaction of triethyl methanetricarboxylate sodium with alkyl halides is a powerful C-C bond-forming reaction, enabling the introduction of a wide array of alkyl substituents. This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a discussion of the critical factors that influence the reaction's outcome.

Core Reaction Mechanism

The alkylation of triethyl methanetricarboxylate proceeds through a two-step mechanism analogous to the well-established malonic ester synthesis.[5][6][7] The process begins with the formation of a stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide.[6][8]

Step 1: Enolate Formation (Deprotonation)

The proton on the central carbon of triethyl methanetricarboxylate is significantly acidic due to the electron-withdrawing effect of the three adjacent carbonyl groups.[9] Treatment with a suitable base, such as sodium ethoxide (NaOEt), results in the deprotonation of this α-carbon to form a resonance-stabilized sodium enolate.[6][10] The negative charge is delocalized over the α-carbon and the oxygen atoms of the carbonyl groups, which increases the stability of the enolate.[8] It is crucial to use a base with an alkoxide that matches the ester's alcohol component (e.g., ethoxide for ethyl esters) to prevent transesterification side reactions.[6]

Step 2: Nucleophilic Attack (Alkylation)

The resulting enolate is a potent carbon-centered nucleophile.[6][11] It readily attacks the electrophilic carbon of an alkyl halide in a classic S(_N)2 reaction, displacing the halide leaving group and forming a new carbon-carbon bond.[6][10][11][12] This step attaches the alkyl group (R) to the central carbon of the triethyl methanetricarboxylate backbone.[6]

Reaction_Mechanism TEM Triethyl methanetricarboxylate Enolate Sodium Enolate (Resonance Stabilized) TEM->Enolate + NaOEt - EtOH Base NaOEt AlkylHalide R-X Product Alkylated Product Enolate->Product + R-X(SN2) Salt NaX

Caption: Reaction mechanism of triethyl methanetricarboxylate alkylation.

Experimental Protocols

The following protocol provides a general procedure for the alkylation of triethyl methanetricarboxylate. It is based on established methodologies for the alkylation of active methylene compounds.[13]

Materials and Reagents
  • Triethyl methanetricarboxylate (1.0 eq.)

  • Sodium ethoxide (1.05 eq.) or Sodium metal (1.05 eq.)

  • Anhydrous Ethanol

  • Alkyl halide (1.1 eq.)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol
  • Enolate Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), add anhydrous ethanol to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternatively, commercially available sodium ethoxide can be used.

    • Cool the sodium ethoxide solution to room temperature.

    • Add triethyl methanetricarboxylate dropwise to the stirred sodium ethoxide solution.

    • Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation:

    • Add the alkyl halide dropwise to the enolate solution via a dropping funnel. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or another suitable organic solvent.

    • Separate the organic layer and wash it sequentially with water and brine.[14]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Experimental_Workflow Start Start: Assemble Dry Glassware Enolate_Formation Enolate Formation: 1. Prepare NaOEt in Ethanol 2. Add Triethyl methanetricarboxylate Start->Enolate_Formation Alkylation Alkylation: 1. Add Alkyl Halide 2. Reflux for 2-16h Enolate_Formation->Alkylation Workup Workup: 1. Quench with NH4Cl 2. Extract with Ether Alkylation->Workup Purification Purification: 1. Dry Organic Layer 2. Concentrate 3. Purify (Distillation/Chromatography) Workup->Purification End End: Characterize Product Purification->End

Caption: General experimental workflow for the alkylation reaction.

Factors Influencing Reaction Outcome

The success and efficiency of the alkylation reaction are governed by several key factors.

Nature of the Alkyl Halide

The structure of the alkyl halide plays a critical role in determining the reaction pathway.[15][16]

  • Primary Alkyl Halides and Methyl Halides: These are ideal substrates for the S(_N)2 reaction with the enolate, leading to high yields of the C-alkylated product.[6][10][12]

  • Secondary Alkyl Halides: These react more slowly than primary halides due to increased steric hindrance around the reaction center.[15][16] Competing E2 elimination reactions can become significant, leading to the formation of alkenes as byproducts.[10]

  • Tertiary Alkyl Halides: These are generally unsuitable for this reaction as they predominantly undergo E2 elimination under the basic reaction conditions.[6][10]

Solvent Effects

The choice of solvent can influence the rate of the S(_N)2 reaction.[15][17]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often preferred for S(_N)2 reactions.[17] They can solvate the sodium cation, leaving the enolate anion more "naked" and nucleophilic, thereby increasing the reaction rate.[11]

  • Polar Protic Solvents: Solvents like ethanol, while necessary for the in situ generation of sodium ethoxide, can solvate the nucleophilic enolate through hydrogen bonding. This can decrease its nucleophilicity and slow down the S(_N)2 reaction.[15]

Quantitative Data Summary

The following table provides a general overview of expected outcomes for the alkylation of triethyl methanetricarboxylate sodium with different classes of alkyl halides.

Alkyl Halide (R-X)Reaction TypeExpected YieldPotential Side Products
Methyl Halide (e.g., CH(_3)I)S(_N)2HighMinimal
Primary Halide (e.g., CH(_3)CH(_2)Br)S(_N)2HighMinimal
Secondary Halide (e.g., (CH(_3))(_2)CHBr)S(_N)2 / E2ModerateAlkene (from E2)
Tertiary Halide (e.g., (CH(_3))(_3)CBr)E2Very Low/NoneAlkene (major product)

Applications in Synthesis

The monoalkylation of triethyl methanetricarboxylate is particularly useful as it avoids the potential for dialkylation that can occur with malonic esters.[2][3] The resulting alkylated products are valuable intermediates. For instance, subsequent hydrolysis and decarboxylation can yield substituted carboxylic acids.[5][8] The versatility of this reaction makes it a powerful tool in the synthesis of complex organic molecules for various applications, including drug discovery and materials science.[1]

References

  • Chemistry Learner. Malonic Ester Synthesis: Definition, Examples, and Mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). Triethyl Methanetricarboxylate: A Key Component in Pharmaceutical Intermediates and Drug Discovery. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • Shaalaa.com. (2021, March 24). Explain the factors affecting SN1 and SN2 mechanism. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Fiveable. (2026, March 4). Alkylation of enolates | Organic Chemistry II Class Notes... [Link]

  • Aakash Institute. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • YouTube. (2019, August 25). 11.09 Alkylation of Enolates. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • Magoosh MCAT Prep. SN1 and SN2 Reactions. [Link]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester - Organic Syntheses Procedure. [Link]

  • MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]

  • Journal of the Chemical Society of Japan. Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.5: Nucleophilic Substitution with Enolate Anions. [Link]

  • International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]

  • Wikipedia. (2021, December 20). Wurtz–Fittig reaction. [Link]

  • ResearchGate. (2025, November 17). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]

  • Enolate synthesis. [Link]

  • Google Patents. CN103922934A - Alkylation method of active methylene compound.
  • SATHEE. Chemistry Wurtz Reaction. [Link]

  • ChemTalk. (2024, September 3). Wurtz Reaction. [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Wurtz Reaction - Online Organic Chemistry Tutor. [Link]

  • Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]

  • Modern Enolate Chemistry. [Link]

Sources

Method

Application Note: Precision Synthesis of Substituted Acetic Acids via Triethyl Methanetricarboxylate Sodium

Executive Summary & Mechanistic Rationale The synthesis of mono-substituted acetic acids is a fundamental transformation in organic chemistry, critical for the development of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of mono-substituted acetic acids is a fundamental transformation in organic chemistry, critical for the development of active pharmaceutical ingredients (APIs) and complex fine chemicals[1]. Historically, the malonic ester synthesis has been the standard route for this transformation. However, traditional diethyl malonate possesses two acidic α-protons. Following the first alkylation, the resulting mono-alkylated intermediate retains an α-proton, making it susceptible to unwanted secondary deprotonation and subsequent di-alkylation[2]. This necessitates strict stoichiometric control and often leads to complex purification bottlenecks.

To circumvent this, Triethyl methanetricarboxylate (TEMT) and its pre-formed sodium salt, Sodium tris(ethoxycarbonyl)methanide (CAS 68922-87-2) , serve as superior, high-fidelity surrogates[2],[3]. Because TEMT possesses three electron-withdrawing ester groups, its single α-proton is highly acidic, allowing for facile enolate formation. Crucially, once the nucleophilic sodium salt undergoes an S_N2 displacement with an electrophile, the resulting alkylated product contains zero α-protons . This structural feature makes over-alkylation mechanistically impossible, ensuring absolute selectivity for the mono-alkylated carbon skeleton prior to hydrolysis and decarboxylation[4].

Reaction Pathway Visualization

Reaction_Pathway TEMT Triethyl Methanetricarboxylate (TEMT) HC(COOEt)3 Na_TEMT Sodium tris(ethoxycarbonyl)methanide NaC(COOEt)3 TEMT->Na_TEMT NaH or NaOEt Deprotonation Alkylated Alkyl Triethyl Methanetricarboxylate R-C(COOEt)3 Na_TEMT->Alkylated R-X (Alkyl Halide) SN2 Displacement Tricarboxylic Alkyl Methanetricarboxylic Acid R-C(COOH)3 Alkylated->Tricarboxylic NaOH, MeOH/H2O Saponification Product Substituted Acetic Acid R-CH2-COOH Tricarboxylic->Product Reflux in AcOH or HCl Double Decarboxylation (-2 CO2)

Reaction pathway for the synthesis of substituted acetic acids using TEMT.

Comparative Data Analysis

To justify the selection of TEMT over traditional reagents, the following table summarizes the key mechanistic and operational differences.

Table 1: Comparative Analysis of Enolate Precursors

ParameterDiethyl MalonateTriethyl Methanetricarboxylate (TEMT)
Acidic α-Protons (Pre-alkylation) 21
Acidic α-Protons (Post-alkylation) 10
Risk of Di-alkylation High (requires strict stoichiometric control)Eliminated (mechanistically impossible)
Nucleophilicity ModerateHigh (Highly stabilized enolate)[3]
Decarboxylation Requirement Single decarboxylation (-1 CO₂)Double decarboxylation (-2 CO₂)[4]
Primary Application General alkylation, di-substituted acidsHigh-purity mono-substituted acetic acids

Detailed Experimental Protocols

The following self-validating protocols describe the end-to-end synthesis of a substituted acetic acid, utilizing causality-driven experimental design.

Protocol 4.1: Preparation of Sodium tris(ethoxycarbonyl)methanide

Causality: The enolate of TEMT is highly sensitive to protic quenching[3]. Therefore, the generation of the sodium salt must be conducted under strictly anhydrous conditions using a strong, non-nucleophilic base (or a base matching the ester to prevent transesterification, such as NaOEt)[5].

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Base Preparation: Add Sodium Ethoxide (NaOEt) (1.05 equivalents) to 20 mL of super-dry ethanol or anhydrous THF under argon flow[5]. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve Triethyl methanetricarboxylate (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the cooled base over 15 minutes.

  • Validation: The mixture will transition into a clear or slightly opalescent solution, indicating the successful formation of the organosodium enolate. Maintain stirring at 0 °C for 30 minutes.

Protocol 4.2: Electrophilic Alkylation

Causality: The S_N2 displacement requires thermal energy to overcome the steric bulk of the three ethoxycarbonyl groups. Polar aprotic co-solvents (like DMF) can be added to accelerate the reaction by solvating the sodium cation, thereby leaving the methanide anion "naked" and highly reactive[5].

  • Reagent Addition: To the enolate solution from Protocol 4.1, add the target alkyl halide (e.g., 4-bromobutyl acetate or benzyl bromide) (1.1 equivalents) dropwise.

  • Reaction: Gradually warm the mixture to room temperature, then heat to a gentle reflux (80–90 °C) for 12 to 20 hours[5].

  • Validation: Monitor the reaction via TLC or GC-MS. The physical precipitation of sodium halide (e.g., NaBr) as a fine white solid serves as a direct visual confirmation of the S_N2 displacement.

  • Workup: Cool the mixture and quench with a dilute aqueous solution of acetic acid or saturated NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the alkyl triethyl methanetricarboxylate.

Protocol 4.3: One-Pot Saponification and Double Decarboxylation

Causality: To convert the triester to the corresponding acetic acid, all three ester linkages must be hydrolyzed. The resulting geminal tricarboxylic acid is thermodynamically unstable and will undergo a double decarboxylation via a cyclic transition state upon heating in an acidic medium[4].

  • Saponification: Dissolve the crude alkylated triester in methanol. Add a large excess of aqueous NaOH (at least 5.0 equivalents). Reflux the mixture for 4–6 hours to ensure complete cleavage of the sterically hindered esters[4].

  • Intermediate Validation: Evaporate the methanol under reduced pressure. The remaining aqueous solution contains the highly water-soluble sodium salt of the tricarboxylic acid.

  • Decarboxylation: Acidify the aqueous layer to pH 1 using concentrated HCl, or extract the crude acid and dissolve it in glacial acetic acid (AcOH). Reflux the acidic solution (100–118 °C) for 12 hours[4].

  • Validation: Vigorous gas evolution (CO₂ bubbles) will be observed upon heating. The complete cessation of gas evolution indicates that the double decarboxylation is finished, yielding the stable substituted acetic acid.

  • Isolation: Cool the mixture, extract with dichloromethane or ethyl acetate, wash with water, dry, and concentrate to isolate the final target compound.

Troubleshooting & Process Optimization

  • Incomplete Alkylation: The steric hindrance of the tris(ethoxycarbonyl)methanide anion can slow down reactions with secondary alkyl halides. Solution: Add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate a Finkelstein-type halogen exchange, converting alkyl chlorides/bromides to more reactive alkyl iodides in situ.

  • Premature Quenching: If the yield of the alkylated product is low and starting TEMT is recovered, ambient moisture likely protonated the enolate[3]. Solution: rigorously dry all solvents over molecular sieves and ensure a positive pressure of argon is maintained throughout Phase 1 and 2.

  • Incomplete Decarboxylation: If NMR analysis of the final product shows a malonic acid derivative (R-CH(COOH)₂), the decarboxylation temperature was insufficient. Solution: Ensure the decarboxylation step is performed at a true reflux in a high-boiling acidic solvent like glacial acetic acid (bp 118 °C)[4].

Sources

Technical Notes & Optimization

Troubleshooting

Effect of temperature on Triethyl methanetricarboxylate sodium stability and reactivity

Welcome to the Technical Support Center for Triethyl methanetricarboxylate sodium (CAS 68922-87-2). As a highly functionalized organosodium nucleophile, this reagent is a cornerstone in complex organic syntheses, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triethyl methanetricarboxylate sodium (CAS 68922-87-2). As a highly functionalized organosodium nucleophile, this reagent is a cornerstone in complex organic syntheses, including the preparation of allene-ynes for Rh(I)-catalyzed cycloadditions. However, its tris(ethoxycarbonyl)methanide core makes it highly sensitive to thermal fluctuations and environmental conditions.

This guide is designed for researchers and drug development professionals to troubleshoot temperature-related stability and reactivity issues, ensuring high-yield, reproducible methodologies.

Part 1: Diagnostic Data & Temperature Profiling

To successfully utilize Triethyl methanetricarboxylate sodium, researchers must strictly control the thermal environment. The sodium salt is a solid powder with a melting point of 196–200 °C, but its chemical behavior shifts drastically at much lower temperatures.

Table 1: Temperature-Dependent Reactivity & Stability Profile

Temperature RangePhysical / Chemical StateReactivity ProfilePrimary Risk Factor
-78 °C to 0 °C Stable suspension (in THF/Ether)Controlled nucleophilic attack. Suppressed basicity.Low risk. Ideal for initial electrophile addition.
20 °C to 25 °C (RT) Active nucleophileOptimal for standard SN2 alkylations.Moderate risk of moisture-induced hydrolysis if exposed to air.
50 °C to 80 °C Elevated kinetic energyIncreased Brønsted basicity. Favors elimination over substitution.High risk of premature decarboxylation and E2 side-reactions.
> 196 °C Molten stateThermal decomposition.Complete degradation of the methanide core.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I observe significant yield drops and competing elimination products when alkylating at room temperature or above? Expertise & Causality: Triethyl methanetricarboxylate sodium is a bulky, highly stabilized carbanion. While it is a potent nucleophile, elevated temperatures increase its kinetic energy, amplifying its character as a Brønsted base rather than a pure nucleophile. As the temperature rises (e.g., >40 °C), the activation energy barrier for E2 elimination of your alkyl halide (especially secondary or sterically hindered electrophiles) is overcome. This competes directly with the desired SN2 alkylation. Furthermore, the basicity of the resulting alkylated product's sodium salt can sometimes exceed that of the starting material, leading to cascading side reactions[1]. Actionable Advice: Always initiate alkylations at 0 °C. If the electrophile is unreactive, slowly warm the reaction to room temperature, but strictly avoid refluxing the reaction mixture during the primary C-C bond formation phase.

Q2: How does storage temperature affect the shelf-life of the solid reagent? Expertise & Causality: Fluctuating storage temperatures can cause condensation within the reagent container. Because Triethyl methanetricarboxylate sodium is highly reactive with moisture, introduced water reacts with the organosodium complex, leading to saponification (hydrolysis of the ethyl esters) and protonation of the methanide core, which destroys its nucleophilicity[2]. Actionable Advice: Store tightly sealed in a cool, dark place (ideally under argon or nitrogen at 2–8 °C) away from oxidizing agents[3]. Crucial step: Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

Q3: My protocol requires a subsequent decarboxylation. How do I thermally control this without degrading the target molecule? Expertise & Causality: Decarboxylation of the triester to a malonate derivative requires the cleavage of one ester group. Spontaneous thermal decarboxylation requires excessively high temperatures that can degrade sensitive functional groups (like alkynes or allenes). Instead, a chemically assisted thermal decarboxylation lowers the activation energy, allowing the loss of CO₂ to occur cleanly at moderate heat. Actionable Advice: Use sodium ethoxide in absolute ethanol at reflux (~80 °C). This specific thermal threshold, combined with the alkoxide, facilitates controlled decarboxylation without destroying the newly formed carbon skeleton[1].

Part 3: Visualizing Workflows & Degradation Pathways

Workflow Start Triethyl methanetricarboxylate sodium (Solid) Prep Suspend in anhydrous THF Cool to 0°C Start->Prep Alkylation Add Electrophile (e.g., Alkyl Halide) Maintain 0°C to RT Prep->Alkylation Moisture-free HighTemp Uncontrolled Temp (>50°C) Alkylation->HighTemp Poor Temp Control Decarb Controlled Decarboxylation (NaOEt / 80°C) Alkylation->Decarb High Yield Pathway SideReact Competing Elimination & Premature Decarboxylation HighTemp->SideReact Product Target Malonate Derivative Decarb->Product

Figure 1: Temperature-controlled workflow for alkylation and decarboxylation.

Degradation Reagent Triethyl methanetricarboxylate sodium Moisture Condensation / Moisture (Temp Fluctuations) Reagent->Moisture Heat Excessive Heat (>100°C) During Alkylation Reagent->Heat Hydrolysis Ester Hydrolysis (Saponification) Moisture->Hydrolysis Degradation Loss of Nucleophilicity Reaction Failure Hydrolysis->Degradation Premature Premature Decarboxylation & E2 Elimination Heat->Premature Premature->Degradation

Figure 2: Thermal and environmental degradation pathways of the reagent.

Part 4: Validated Experimental Protocol

Step-by-Step: Temperature-Controlled Alkylation and Decarboxylation This self-validating system incorporates visual checks and temperature milestones to ensure the reaction does not proceed to thermal degradation.

  • Preparation of the Nucleophile (Strictly 0 °C):

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Suspend Triethyl methanetricarboxylate sodium (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.

    • Validation Check: The suspension must remain a white/off-white color. A shift to yellow indicates moisture contamination or thermal degradation.

    • Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition (0 °C to 20 °C):

    • Dissolve the electrophile (e.g., 1-bromo-2-butyne, 1.1 eq) in a minimal volume of anhydrous THF[1].

    • Add the electrophile dropwise over 30 minutes via a syringe pump. This prevents localized exothermic spikes that trigger elimination.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The baseline starting material spot should steadily consume without the appearance of high-Rf elimination byproducts.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature (20 °C). Stir for 4–6 hours.

  • Controlled Decarboxylation (80 °C):

    • Once alkylation is complete, concentrate the mixture under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.

    • Redissolve the crude triester in absolute ethanol. Add a catalytic amount of Sodium Ethoxide (NaOEt).

    • Heat the mixture to reflux (~80 °C) for 2 hours to induce decarboxylation[1].

    • Validation Check: Evolution of CO₂ gas will be observed. The cessation of bubbling indicates reaction completion.

  • Quench and Isolation (0 °C):

    • Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Extract with diethyl ether, dry over MgSO₄, and concentrate to yield the target malonate derivative.

References

  • SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL:[Link]

  • Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude Triethyl Methanetricarboxylate Sodium

Welcome to the dedicated technical support center for the purification of crude Triethyl methanetricarboxylate sodium (CAS 68922-87-2). This resource is tailored for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of crude Triethyl methanetricarboxylate sodium (CAS 68922-87-2). This resource is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, you will find comprehensive troubleshooting guides and frequently asked questions designed to address the common challenges encountered during the purification of this sodium enolate, ensuring you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crude Triethyl methanetricarboxylate sodium?

A1: Crude Triethyl methanetricarboxylate sodium is often isolated as an off-white to yellowish solid.[1] Depending on the reaction conditions and work-up procedure, it may also be a viscous oil or a sticky solid, which typically indicates the presence of residual solvents or unreacted starting materials.

Q2: What are the likely impurities in my crude product?

A2: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. These can include:

  • Triethyl methanetricarboxylate: The neutral, non-salt form of the product.[2][3]

  • Diethyl malonate: A common starting material for the synthesis of the tri-ester.[4][5]

  • Base used for deprotonation: Such as sodium ethoxide or sodium hydride.[6]

  • Reaction solvent: Ethers (like THF or diethyl ether) or hydrocarbons (like toluene) are often used.[4]

  • Hydrolysis byproducts: If the compound has been exposed to moisture, partial hydrolysis of the ester groups can occur.

Q3: How should I handle and store Triethyl methanetricarboxylate sodium?

A3: Triethyl methanetricarboxylate sodium is a sodium enolate and is therefore sensitive to moisture and protic solvents, which can lead to hydrolysis.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C).[1]

Q4: My crude product is a sticky oil, not a solid. What should I do?

A4: An oily or sticky appearance is a common issue and usually points to the presence of residual solvent or unreacted liquid starting materials like triethyl methanetricarboxylate. Before attempting more complex purification methods, it is advisable to dry the crude product under high vacuum to remove volatile impurities. If the product remains oily, a trituration step (see Protocol 2) with a non-polar solvent like hexane can be effective in inducing crystallization and removing non-polar impurities.

Troubleshooting Guide: Purification of Crude Triethyl Methanetricarboxylate Sodium

This guide provides solutions to common problems encountered during the purification of crude Triethyl methanetricarboxylate sodium.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation Presence of unreacted starting materials (e.g., diethyl malonate, triethyl methanetricarboxylate).- For removal of acidic impurities like diethyl malonate, a careful wash with a saturated sodium bicarbonate solution can be employed. This should be done at low temperatures and for a short duration to minimize hydrolysis of the desired product.[4][5] - For non-polar impurities like the neutral triester, trituration with a non-polar solvent is recommended (see Protocol 2).
Product is an Oil or Sticky Solid Residual solvent or liquid impurities.- Dry the crude product under high vacuum for an extended period. - Perform a trituration with a cold, non-polar solvent such as hexane or diethyl ether to induce solidification and wash away impurities.
"Oiling Out" During Recrystallization The product is melting in the hot solvent rather than dissolving, or the solvent is too non-polar.- Ensure the boiling point of the solvent is lower than the melting point of the sodium salt (196-200 °C).[7] - Add a co-solvent to increase the polarity of the recrystallization medium. For example, if using ethyl acetate, add a small amount of ethanol.
Poor Recovery After Recrystallization The chosen solvent is too polar, leading to high solubility even at low temperatures.- Use a less polar solvent or a solvent mixture. - Ensure the solution is sufficiently concentrated before cooling. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal precipitation.
Product Hydrolyzes During Purification Exposure to water or protic solvents.- Use anhydrous solvents for all purification steps. - Perform manipulations under an inert atmosphere. - If an aqueous wash is necessary, use a saturated brine solution to "salt out" the organic product and minimize its solubility in the aqueous layer.[8]

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is designed to remove acidic impurities, such as unreacted diethyl malonate, from the crude solid.

Rationale: Diethyl malonate is weakly acidic and can be converted to its water-soluble sodium salt by a mild base like sodium bicarbonate.[4][5] This allows for its removal into an aqueous phase. A subsequent wash with an aprotic organic solvent removes non-polar impurities.

Step-by-Step Methodology:

  • Suspend the crude Triethyl methanetricarboxylate sodium in a minimal amount of a suitable organic solvent in which it is sparingly soluble, such as diethyl ether or ethyl acetate.

  • Transfer the suspension to a separatory funnel.

  • Add a cold, saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel gently for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.[8]

  • Separate the organic layer containing the purified sodium salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Trituration

This method is effective for removing non-polar, liquid impurities from a crude solid product.

Rationale: Trituration involves suspending a crude solid in a solvent in which the desired product is insoluble, while the impurities are soluble. This effectively "washes" the solid product.

Step-by-Step Methodology:

  • Place the crude, solid Triethyl methanetricarboxylate sodium in a flask.

  • Add a small amount of a cold, non-polar solvent, such as hexane or a mixture of hexane and diethyl ether.

  • Stir or swirl the suspension vigorously for 10-15 minutes. The solid should remain as a fine powder.

  • Filter the solid using a Büchner funnel and wash it with a small amount of the cold trituration solvent.

  • Dry the purified solid product under high vacuum.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity. The key is selecting an appropriate solvent system.

Rationale: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature or below.[5] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For sodium salts of organic esters, a polar aprotic solvent or a mixture of a polar aprotic and a non-polar solvent is often a good starting point.

Step-by-Step Methodology:

  • Solvent Selection: A good starting point for Triethyl methanetricarboxylate sodium is a mixture of ethanol and diethyl ether, or ethyl acetate and hexane. The more polar solvent (ethanol or ethyl acetate) will dissolve the salt, while the less polar solvent (diethyl ether or hexane) will act as an anti-solvent to induce crystallization upon cooling.

  • Place the crude solid in a flask.

  • Add the more polar solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the solid and allow it to cool slowly.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under high vacuum.

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Triethyl methanetricarboxylate sodium is_solid Is the crude product a solid? start->is_solid high_vac Dry under high vacuum is_solid->high_vac No main_impurities What are the main impurities? is_solid->main_impurities Yes high_vac->is_solid triturate_node Perform Trituration (Protocol 2) recrystallize_node Perform Recrystallization (Protocol 3) triturate_node->recrystallize_node acidic_impurities Acidic Impurities (e.g., Diethyl Malonate) main_impurities->acidic_impurities Acidic nonpolar_impurities Non-polar/Liquid Impurities main_impurities->nonpolar_impurities Non-polar wash_protocol Perform Washing (Protocol 1) acidic_impurities->wash_protocol nonpolar_impurities->triturate_node wash_protocol->recrystallize_node final_product Pure Product recrystallize_node->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve crude solid in minimum hot polar solvent B 2. Hot filtration (if insoluble impurities are present) A->B C 3. Slow cooling to room temperature B->C D 4. Induce crystallization (add anti-solvent if needed) C->D E 5. Cool in ice bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with cold solvent F->G H 8. Dry under high vacuum G->H

Caption: General workflow for recrystallization.

References

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). Chemical Engineering & Technology. [Link]

  • Methods and compositions for the removal of impurities from an impurity-loaded organic salt. (n.d.).
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). Chemie Ingenieur Technik. [Link]

  • Methanetricarboxylic acid, triethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The science of salt recrystallization. (2024, September 24). [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]

  • Recrystallization - Chemistry LibreTexts. (2022, August 17). Chemistry LibreTexts. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2012). Crystal Growth & Design. [Link]

  • The Development of A Technology for the Purification of Sodium Chloride by Removing Impurities Using the Phosphate Method. (2025, May 16). The Open Chemical Engineering Journal. [Link]

  • Synthesis of Enols and Enolates - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]

  • Protic vs Aprotic Solvents Explained. (n.d.). Scribd. [Link]

  • Process for the preparation and purification of the sodium salt of hyaluronic acid. (n.d.).
  • Common Extraction Washes - Chemistry LibreTexts. (2024, August 15). Chemistry LibreTexts. [Link]

  • Generation and Reactions of Enolates. (2023, February 14). YouTube. [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. (2026, January 15). [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • 68922-87-2| Chemical Name : Triethyl Sodium Methanetricarboxylate | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Reaction Parameters with Triethyl Methanetricarboxylate Sodium

Welcome to the comprehensive technical support guide for utilizing triethyl methanetricarboxylate and its sodium salt in synthetic chemistry. This resource is tailored for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for utilizing triethyl methanetricarboxylate and its sodium salt in synthetic chemistry. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of reaction control, offering troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and enhance synthetic success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of triethyl methanetricarboxylate and its sodium salt.

Q1: What is triethyl methanetricarboxylate and why is its sodium salt useful?

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a tri-ester with the formula CH(CO₂C₂H₅)₃.[1][2][3][4] The hydrogen on the central carbon is acidic due to the presence of three electron-withdrawing carboxyl groups.[5] This allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a base.

The sodium salt, triethyl methanetricarboxylate sodium (NaC(CO₂C₂H₅)₃), is the pre-formed sodium enolate of triethyl methanetricarboxylate.[6][7][8] Its primary utility lies in its role as a potent nucleophile in carbon-carbon bond-forming reactions, particularly in alkylation and acylation reactions.[9][10] Using the pre-formed salt offers better control over stoichiometry and can lead to cleaner reactions compared to generating the enolate in situ.

Q2: What are the key applications of triethyl methanetricarboxylate and its sodium salt?

This versatile reagent is a crucial building block in organic synthesis, particularly for:

  • Pharmaceutical Intermediates: It is used in the synthesis of various drug candidates, including novel dihydroquinoline-3-carboxylic acids, which are being investigated as HIV-1 integrase inhibitors.[5][10][11][12]

  • Hsp90 Inhibitors: It plays a role in creating inhibitors for Heat Shock Protein 90 (Hsp90), a target for cancer therapies.[10][11][12]

  • "Blocked" Malonic Esters: It serves as a "blocked" malonic ester, which restricts reactions with alkyl halides to monoalkylation.[10]

  • Ketorolac Synthesis: It is a key intermediate in the synthesis of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID).[13]

Q3: How should I handle and store triethyl methanetricarboxylate and its sodium salt?

Triethyl Methanetricarboxylate:

  • It is a colorless to pale yellow liquid.[5]

  • Store in a cool, dark, and well-ventilated place in a tightly sealed container.[10]

  • It is incompatible with strong oxidizing agents.[14]

Triethyl Methanetricarboxylate Sodium:

  • It is typically a white solid.[6]

  • It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Store in a refrigerator (2-8°C) in a tightly sealed container.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions involving triethyl methanetricarboxylate sodium.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incomplete Enolate Formation (if generated in situ) Ensure complete deprotonation by using a suitable base (e.g., sodium ethoxide) and allowing sufficient reaction time. The choice of base is critical for efficient enolate formation.[16]
Moisture Contamination The enolate is highly sensitive to moisture. Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Degraded Alkylating or Acylating Agent Use a fresh or purified alkylating/acylating agent. For example, if using an alkyl halide, ensure it has not decomposed.
Insufficient Reaction Temperature Some reactions may require heating to proceed at an optimal rate. Monitor the reaction progress by TLC or other analytical methods to determine the appropriate temperature.[13]
Poor Solubility of the Sodium Salt The sodium salt may have limited solubility in some organic solvents. Consider using a co-solvent or a solvent system known to be effective for similar reactions.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Recommended Solution(s)
Dialkylation or Polyalkylation Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also minimize this side reaction.
Elimination Reactions with the Alkylating Agent If using a sterically hindered or secondary/tertiary alkyl halide, elimination can compete with substitution.[17] Consider using a less hindered primary alkyl halide if possible. Lowering the reaction temperature may also favor substitution over elimination.
Hydrolysis of the Ester Groups If water is present, hydrolysis of the triester can occur, especially under basic or acidic conditions.[18][19] Ensure anhydrous conditions are maintained.
Self-Condensation of the Enolate While less common with this highly stabilized enolate, self-condensation can occur under certain conditions. Maintaining a low reaction temperature can help minimize this.
Issue 3: Reaction Stalls or is Sluggish
Potential Cause Recommended Solution(s)
Precipitation of the Sodium Salt In some solvent systems, the sodium salt may precipitate, hindering its reaction.[20] Improve solubility by changing the solvent or by adding a co-solvent. For larger-scale reactions, mechanical stirring is recommended to ensure proper mixing.[15][20]
Insufficient Activation of the Electrophile For less reactive electrophiles, the addition of a catalyst or an additive may be necessary to promote the reaction.
Formation of an Unreactive Intermediate The formation of a stable, unreactive intermediate can sometimes stall a reaction. Consider altering the reaction conditions (e.g., temperature, solvent) to overcome this energy barrier.
Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality check_moisture->check_reagents No Moisture solution_dry Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_dry Moisture Present check_enolate Confirm Enolate Formation check_reagents->check_enolate Reagents OK solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents Reagents Degraded check_conditions Optimize Reaction Conditions check_enolate->check_conditions Enolate Formed solution_enolate Adjust Base/Reaction Time for Enolate Formation check_enolate->solution_enolate Incomplete Enolate Formation solution_conditions Modify Temperature or Solvent check_conditions->solution_conditions

Caption: A decision-making workflow for troubleshooting low product yield.

Controlling Key Reaction Parameters

Precise control over reaction parameters is paramount for achieving high yields and purity.

Parameter Control Summary
Parameter Importance Control Strategy
Base Selection Crucial for efficient and selective enolate formation. The pKa of the base should be sufficient to deprotonate the triester.[16][21]For in situ generation, sodium ethoxide in ethanol is commonly used. The choice between kinetic and thermodynamic control can be influenced by the base and reaction conditions.[21][22]
Solvent Affects the solubility of the sodium salt and the reactivity of the enolate.[21]Anhydrous polar aprotic solvents like THF, DMF, or DMSO are often good choices. The use of a mixture of solvents can sometimes be advantageous.[9]
Temperature Influences reaction rate and selectivity.Reactions are often initiated at a lower temperature (e.g., 0°C or -78°C) and then allowed to warm to room temperature or heated as needed.[21] Higher temperatures may increase the rate but can also lead to side reactions.[9]
Stoichiometry Critical for avoiding side reactions like polyalkylation.Use a 1:1 molar ratio of the enolate to the electrophile for mono-alkylation. For less reactive electrophiles, a slight excess of the electrophile may be beneficial.
Addition Order Can significantly impact the outcome of the reaction.Typically, the electrophile is added slowly to a solution of the pre-formed sodium salt or the in situ generated enolate to maintain a low concentration of the electrophile and minimize side reactions.
Experimental Protocol: General Procedure for Alkylation

This protocol provides a general guideline for the alkylation of triethyl methanetricarboxylate using its sodium salt.

Materials:

  • Triethyl methanetricarboxylate sodium

  • Anhydrous solvent (e.g., THF)

  • Alkylating agent (e.g., a primary alkyl halide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe or dropping funnel

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add triethyl methanetricarboxylate sodium to the flask.

  • Add anhydrous solvent via a syringe or cannula.

  • Stir the suspension until the salt is well-dispersed.

  • Cool the mixture to the desired temperature (e.g., 0°C).

  • Slowly add the alkylating agent dropwise via a syringe or dropping funnel over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reaction Pathway: Alkylation and Subsequent Transformation

G start Triethyl Methanetricarboxylate CH(CO₂Et)₃ enolate Triethyl Methanetricarboxylate Sodium Enolate Na⁺ ⁻C(CO₂Et)₃ start->enolate  Base (e.g., NaH or NaOEt) product Alkylated Product R-C(CO₂Et)₃ enolate->product  + R-X alkylation Alkylation (R-X) dicarboxylic_acid Dicarboxylic Acid R-CH(COOH)₂ product->dicarboxylic_acid  Hydrolysis hydrolysis Hydrolysis (H₃O⁺, Δ) final_product Monocarboxylic Acid R-CH₂COOH dicarboxylic_acid->final_product  Decarboxylation decarboxylation Decarboxylation (-CO₂)

Sources

Optimization

Technical Support Center: Triethyl Methanetricarboxylate Sodium Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure point when working with Triethyl methanetricarboxylate (TEMT): the de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure point when working with Triethyl methanetricarboxylate (TEMT): the decomposition of its sodium enolate during reaction and purification.

TEMT is a highly functionalized, bulky malonate derivative widely used for two-carbon chain elongations, Michael additions, and complex cycloadditions[1][2]. However, its trifunctional ester structure makes the corresponding sodium salt exceptionally sensitive to moisture, nucleophilic attack, and thermal stress[3][4]. This guide synthesizes field-proven methodologies to help you maintain structural integrity and maximize your isolated yields.

Mechanistic Pathways of Decomposition

To prevent degradation, you must first understand the causality behind it. The decomposition of TEMT sodium salt generally proceeds via two primary pathways:

  • Hydrolytic Decarboxylation: The central carbon of TEMT is highly electron-withdrawing, making the ester carbonyls susceptible to nucleophilic attack. If trace water is present, the ester groups undergo rapid saponification. The resulting β-dicarbonyl carboxylic acid intermediate is thermodynamically unstable and will undergo rapid decarboxylation upon mild heating, yielding diethyl malonate derivatives[4][5].

  • Thermal & Base-Induced Retro-Claisen Cleavage: The sodium salt of TEMT is prone to precipitation and caking in non-polar solvents[3]. This poor solubility often forces researchers to increase the reaction temperature. However, excessive heat—especially in the presence of unquenched alkoxides or residual strong base—triggers retro-Claisen condensation, cleaving the molecule into degraded byproducts[6].

Decomposition_Pathways cluster_hydrolysis Pathway A: Moisture Contamination cluster_thermal Pathway B: Thermal/Base Stress TEMT Triethyl Methanetricarboxylate Sodium Salt H2O Trace H2O / Moisture TEMT->H2O Exposure to wet solvent Heat Excess Heat / Base (>80°C) TEMT->Heat Localized overheating Hydrolysis Ester Hydrolysis (β-dicarbonyl acid) H2O->Hydrolysis Decarb Thermal Decarboxylation (-CO2) Hydrolysis->Decarb Mild Heating Degraded Diethyl Malonate Derivatives (Degraded Byproducts) Decarb->Degraded Retro Retro-Claisen Cleavage Heat->Retro Retro->Degraded

Fig 1: Mechanistic pathways of TEMT sodium decomposition via hydrolysis and thermal stress.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is exceptionally low, and NMR shows predominantly diethyl malonate derivatives. What caused this decomposition? A1: This is the classic signature of moisture-induced hydrolytic decarboxylation[4]. The TEMT enolate is both a strong base and a potent nucleophile. Trace water in your solvent or hygroscopic reagents will hydrolyze one of the three ethyl ester groups. Upon mild heating, the resulting intermediate undergoes rapid loss of CO₂. Corrective Action: Implement strictly anhydrous conditions. Use Schlenk techniques, flame-dried glassware, and solvents dried over activated molecular sieves or a sodium/benzophenone still[3].

Q2: During the deprotonation step, the reaction mixture turns into a thick, viscous mass that stops stirring. Heating it causes the product to degrade. How do I prevent this? A2: The sodium salt of TEMT is highly prone to caking and precipitation in purely non-polar solvents (like toluene or pure ether), which hinders mass transfer and leads to localized overheating (thermal decomposition)[3][7]. Corrective Action: Do not compensate for poor stirring by increasing the heat. Instead, optimize your solvent system. Using a co-solvent like anhydrous DMF (up to 20% v/v) or maintaining vigorous mechanical (not magnetic) stirring ensures the enolate remains in a fine, reactive suspension[6].

Q3: Can I use Sodium Hydroxide (NaOH) to form the enolate instead of Sodium Hydride (NaH)? A3: Absolutely not. The hydroxide ion is a hard, aggressive nucleophile that will directly attack the ester carbonyls, leading to immediate saponification and subsequent decarboxylation. While anhydrous K₂CO₃ in DMF has been successfully reported for specific alkylations[6], Sodium Hydride (NaH) or freshly prepared Sodium Ethoxide (NaOEt) remain the gold standards for forming the sodium salt without introducing nucleophilic water[2].

Q4: My product degrades during purification. How can I isolate the alkylated TEMT without thermal decomposition? A4: TEMT derivatives are highly sensitive to thermal stress during atmospheric distillation[8]. Furthermore, residual unquenched base can catalyze retro-Claisen cleavage during concentration. Corrective Action: Never distill these compounds at atmospheric pressure. Use high-vacuum distillation (e.g., <0.1 Torr) to significantly lower the boiling point[8]. Prior to purification, ensure the reaction is fully quenched with a mild proton source (like saturated aqueous NH₄Cl) to neutralize any residual base without causing acid-catalyzed ester hydrolysis.

Optimization Data: Preventing Decomposition

The following table summarizes the critical parameters required to stabilize the TEMT sodium salt during synthesis.

Reaction ParameterHigh-Risk Condition (Causes Degradation)Optimized ConditionMechanistic Rationale
Solvent System Undried ethereal solvents or pure TolueneAnhydrous THF or Toluene/DMF blendPrevents hydrolytic cleavage of the ester groups; DMF prevents salt caking.
Base Selection NaOH or wet, aged AlkoxidesNaH (60% dispersion) or fresh NaOEtAvoids direct nucleophilic attack on the carbonyl carbon[2].
Agitation Method Standard magnetic stirringMechanical overhead stirringPrevents viscous salt precipitation and localized thermal degradation[3].
Purification Atmospheric DistillationHigh-Vacuum Distillation (<0.1 Torr)Lowers the required boiling point, preventing retro-Claisen cleavage[8].
Self-Validating Experimental Protocol: Anhydrous Enolate Generation

To ensure absolute structural integrity of the TEMT sodium salt, follow this step-by-step methodology. This protocol is designed as a self-validating system—meaning visual cues at each step confirm the reaction's success or failure before proceeding.

Step 1: Preparation of the Base Suspension

  • In a flame-dried, argon-purged 3-neck flask equipped with a mechanical stirrer, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq).

  • Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting the hexane via syringe.

  • Suspend the purified NaH in anhydrous THF (0.5 M relative to TEMT).

Step 2: Enolate Generation (The Validation Step)

  • Cool the suspension to 0 °C using an ice bath.

  • Add Triethyl methanetricarboxylate (1.0 eq) dropwise over 30 minutes.

  • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). This is your real-time stoichiometric indicator. The cessation of bubbling indicates the complete formation of the enolate. If bubbling stops prematurely, the NaH has been compromised by moisture, or the salt has precipitated.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes until a clear or slightly cloudy homogeneous solution is achieved.

Step 3: Alkylation & Quenching

  • Introduce your electrophile (e.g., alkyl halide) dropwise. Maintain the internal temperature below 60 °C to prevent thermal degradation[6].

  • Monitor via TLC. Once complete, cool the reaction to 0 °C.

  • Critical Quench: Add saturated aqueous NH₄Cl dropwise to safely destroy unreacted enolate. Do not use strong acids (e.g., HCl) , as lowering the pH too drastically will catalyze the hydrolysis of the ester groups, leading directly to the decarboxylation pathway you are trying to avoid[5].

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <40 °C).

References
  • National Institutes of Health (PMC). "Conditions for a Rh(I)-catalyzed[2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes". Retrieved from: [Link]

  • Thieme Connect. "Product Subclass 13: Magnesium Oxide, Alkoxides, and Carboxylates". Retrieved from: [Link]

  • IUCr Journals. "organic compounds: Condensation of indoline with triethyl methanetricarboxylate". Retrieved from: [Link]

  • European Patent Office. "EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate".

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with Triethyl Methanetricarboxylate Sodium (TEMT-Na)

Welcome to the Technical Support Center for the scale-up and optimization of reactions involving Triethyl methanetricarboxylate sodium (TEMT-Na). This guide is engineered for researchers, process chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and optimization of reactions involving Triethyl methanetricarboxylate sodium (TEMT-Na). This guide is engineered for researchers, process chemists, and drug development professionals transitioning from bench-scale synthesis to pilot-plant manufacturing.

Triethyl methanetricarboxylate sodium (CAS: 68922-87-2) is a highly functionalized, sterically hindered nucleophile utilized in the synthesis of complex molecular architectures, including HIV-1 integrase inhibitors and purine derivatives [1]. While a potent building block, scaling up its generation and subsequent alkylation presents unique thermochemical, rheological, and stability challenges.

Mechanistic Overview & Process Evolution

Historically, the alkylation of Triethyl methanetricarboxylate (TEMT) relied on a two-stage process: reacting TEMT with sodium ethoxide, isolating the highly moisture-sensitive solid sodium salt, and subsequently reacting it with an electrophile [2]. This classical approach is unsatisfactory for industrial scale-up because the isolation of the intermediate exposes it to atmospheric moisture, and residual alkoxide bases frequently trigger unwanted decarboxylation during downstream distillation [2].

Modern scale-up protocols bypass intermediate isolation. By utilizing a continuous in-situ generation method within a dipolar aprotic solvent (such as DMF), the sodium cation is effectively solvated. This breaks up the tight ion pair, enhances the nucleophilicity of the enolate, and allows for a seamless one-pot SN​2 alkylation.

Pathway TEMT Triethyl Methanetricarboxylate (TEMT) Base Base Addition (NaH or K2CO3) TEMT->Base Controlled Addition (0-20°C) TEMT_Na TEMT-Na Intermediate (Nucleophilic Enolate) Base->TEMT_Na Deprotonation (-H2 gas) Alkylation Electrophile (R-X) (e.g., 1,2-dibromoethane) TEMT_Na->Alkylation Heating (50-80°C) Product Alkylated Product (e.g., TBTC) Alkylation->Product SN2 Substitution Byproduct Inorganic Salts (e.g., NaBr) Alkylation->Byproduct Salt Precipitation

Workflow for the in-situ generation and alkylation of TEMT-Na.

Quantitative Data: Process Comparison

The transition from a bench-scale two-step methodology to an optimized in-situ scale-up process significantly alters the reaction parameters. The table below summarizes the critical quantitative shifts required for successful scaling [2].

ParameterTraditional Bench MethodOptimized In-Situ Scale-Up
Base Selection Sodium ethoxide (NaOEt)NaH or Potassium carbonate ( K2​CO3​ )
Solvent System Ethanol / Diethyl EtherDMF (≥200 mL per mole of TEMT)
TEMT-Na Isolation Required (Solid filtration)Not required (One-pot system)
Electrophile Equivalents 1.0 - 1.5x2.0 - 2.5x (to drive sluggish kinetics)
Operating Temperature Reflux (~78°C)50°C - 80°C (Carefully controlled)
Overall Yield ~76%>84% - 91%
Decarboxylation Risk High (due to residual NaOEt)Low (neutralized or milder base used)

Standard Operating Procedure: In-Situ Scale-Up Protocol

This self-validating protocol details the synthesis of an alkylated TEMT derivative (e.g., Triethyl-3-bromopropane-1,1,1-tricarboxylate) using an in-situ generated sodium salt [2].

Step 1: System Preparation & Inerting

  • Action: Equip a jacketed glass reactor with an overhead mechanical stirrer, an addition funnel, a reflux condenser, and a mineral oil bubbler. Flush the system with high-purity Argon.

  • Self-Validation: Perform a vacuum drop test. The reactor must hold a vacuum of <10 mbar for 15 minutes. This confirms a strictly moisture-free, sealed environment, which is critical as the enolate is highly sensitive to protic quenching [3].

Step 2: Base Slurry Formation

  • Action: Charge the reactor with anhydrous DMF (minimum 200 mL per mole of TEMT) and suspend 1.1 to 1.6 molar equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) or anhydrous K2​CO3​ [2].

  • Self-Validation: The suspension must remain highly mobile. If the slurry settles within 10 seconds of halting the agitator, increase the mechanical stirring RPM to ensure uniform distribution and prevent localized exotherms.

Step 3: Enolate Generation (TEMT Addition)

  • Action: Cool the reactor jacket to 0–10°C. Add 1.0 equivalent of TEMT dropwise over 1–2 hours to manage the exothermic deprotonation.

  • Self-Validation: Monitor the exhaust line bubbler. The generation of H2​ gas (if using NaH) will cause vigorous bubbling. The complete cessation of bubbling after the addition is finished validates the quantitative formation of the TEMT-Na enolate.

Step 4: Alkylation Phase

  • Action: Add 2.0 to 2.5 equivalents of the electrophile (e.g., 1,2-dibromoethane) either simultaneously or consecutively. Gradually ramp the jacket temperature to 50–80°C and maintain for 5 to 25 hours[2].

  • Self-Validation: Pull a 1 mL aliquot, quench in dilute acetic acid, and extract with ethyl acetate. Analyze via GC/MS or HPLC. The reaction is validated as complete when the unreacted TEMT peak area falls below 1%.

Step 5: Workup & Isolation

  • Action: Cool the reactor to ambient temperature. Filter off the precipitated inorganic salts (e.g., NaBr). Wash the organic filtrate with distilled water to remove the DMF solvent.

  • Self-Validation: Test the pH of the final aqueous wash. It must read neutral (pH 7.0–7.5). A neutral pH confirms the complete removal of residual base, validating that the product is safe for high-temperature vacuum distillation without risking decarboxylation.

Troubleshooting Guide

Q: During the addition of TEMT to the base, the reaction mixture becomes an unstirrable, thick paste. How do we fix this? A: Causality: The sodium salt of TEMT has exceptionally poor solubility in non-polar or moderately polar solvents (like pure THF or toluene). In these environments, the tight ion pairs aggregate and precipitate as a thick gel. Solution: You must transition to a dipolar aprotic solvent system (such as DMF or a DMF/co-solvent mixture). DMF effectively solvates the sodium cation, breaking up the ion pair and keeping the enolate in solution [2]. Furthermore, ensure you are using an overhead mechanical stirrer with a high-torque anchor blade; magnetic stir bars will invariably fail at scale for this intermediate.

Q: We are observing significant product loss due to decarboxylation during the final vacuum distillation. What is causing this degradation? A: Causality: This is a classic Krapcho-type dealkoxycarbonylation. It is caused by the presence of residual strong base (such as unreacted NaOEt or NaH) acting as a nucleophile at elevated distillation temperatures [2]. Solution: Ensure the reaction is strictly neutralized during the aqueous workup phase. If the problem persists, switch your scale-up protocol to utilize a milder inorganic base like K2​CO3​ in DMF [2]. This eliminates the use of highly reactive alkoxides entirely, preserving the integrity of the three ester groups during thermal processing.

Q: The alkylation step is stalling at 60-70% conversion, despite the complete consumption of the base. Why? A: Causality: There are two primary culprits. First, the TEMT enolate is highly sensitive to moisture; even minor water ingress will prematurely quench the enolate back to the starting material [3]. Second, the steric bulk of the three ethyl ester groups makes the TEMT-Na nucleophile kinetically sluggish. Solution: Verify the water content of your DMF via Karl Fischer titration prior to the reaction (it must be <50 ppm). If moisture is ruled out, increase the reaction temperature to the upper limit of the optimal range (80°C) to overcome the steric activation energy barrier of the SN​2 displacement.

Frequently Asked Questions (FAQs)

Q: Can we substitute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for NaH to generate the enolate? A: Absolutely not. The hydroxide ion is a hard, aggressive nucleophile. Instead of acting purely as a base to abstract the alpha-proton, it will irreversibly attack the ester carbonyls. This leads to the rapid saponification (hydrolysis) of the triethyl esters, destroying your starting material. You must use a non-nucleophilic strong base (like NaH) or a mild inorganic base (like K2​CO3​ ).

Q: Is it necessary to isolate the TEMT-Na salt as a solid powder before proceeding to the alkylation step? A: While older classical literature describes isolating the solid sodiotriethylmethane tricarboxylate, it is highly discouraged for pilot or commercial scale-up. The isolated salt is extremely hygroscopic[1] and poses a severe handling hazard. Modern industrial processes rely entirely on in-situ "one-pot" generation and alkylation to maximize yield and safety [2].

Q: Why is a large excess of the alkylating agent (2.0 - 2.5 equivalents) recommended? A: Because TEMT-Na is a highly hindered, bulky nucleophile, the rate of the desired SN​2 alkylation is inherently slow. Using a significant molar excess of the electrophile drives the reaction kinetics forward via Le Chatelier's principle, ensuring full conversion within a reasonable operational timeframe (5–25 hours) [2]. The excess volatile electrophile is easily recovered during the final distillation.

References

  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate, European P
Optimization

Technical Support Center: Managing Exothermic Reactions of Triethyl Methanetricarboxylate Sodium

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling the generation and application of triethyl methanetricarboxylate sodium (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling the generation and application of triethyl methanetricarboxylate sodium (CAS 68922-87-2).

Triethyl methanetricarboxylate sodium is a highly functionalized organosodium compound that acts as a strong nucleophile in complex organic synthesis, particularly in the construction of hyperbranched polyesters and dendrimers[1]. The generation of this bulky enolate—typically via the deprotonation of triethyl methanetricarboxylate using a strong base—is a violently exothermic process[2]. Failure to properly manage this exothermicity can lead to thermal runaway, ester hydrolysis, or the decomposition of the nucleophile.

Reaction Pathway & Thermal Management Workflow

The following workflow illustrates the critical path for safely generating the sodium enolate while managing the inherent thermal hazards.

Workflow Substrate Triethyl Methanetricarboxylate (Substrate) Reaction Exothermic Deprotonation (Controlled Dropwise Addition) Substrate->Reaction Base Base Preparation (NaH in THF) Cooling Thermal Control (Ice-Salt Bath, -5°C) Base->Cooling Cooling->Reaction Intermediate Triethyl Methanetricarboxylate Sodium Salt Reaction->Intermediate H2 Gas Evolution Quench Safe Quenching (iPrOH then EtOH) Intermediate->Quench Excess Base

Caption: Workflow for the controlled deprotonation and thermal management of triethyl methanetricarboxylate.

Physicochemical & Thermodynamic Parameters

Selecting the correct base is the first step in managing the reaction's thermodynamic profile. The table below summarizes the quantitative and qualitative differences between the two most common reagents used for this deprotonation.

Table 1: Thermodynamic Parameters of Base Selection

ParameterSodium Hydride (NaH)Sodium Ethoxide (NaOEt)
Molecular Weight 24.00 g/mol [3]68.05 g/mol [3]
Base Classification Non-nucleophilic, Brønsted-Lowry[3]Nucleophilic, Brønsted-Lowry[3]
Conjugate Acid pKa ~35 (H₂ gas)[3]~16 (Ethanol)[3]
Exothermic Byproduct Hydrogen gas (Highly flammable)Ethanol (Miscible, alters solvent polarity)
Reaction Reversibility Irreversible deprotonation[3]Reversible equilibrium[3]
Thermal Hazard High (Rapid heat + gas expansion)Moderate (Heat of neutralization)

Table 2: Properties of Triethyl Methanetricarboxylate Sodium

PropertyValue
Chemical Formula C₁₀H₁₅NaO₆[1]
Molecular Weight 254.21 g/mol [1]
CAS Number 68922-87-2[1]
Appearance White to off-white solid / powder[1]

Standard Operating Procedure: Controlled Deprotonation

This self-validating protocol utilizes Sodium Hydride (NaH) to ensure irreversible deprotonation, avoiding the equilibrium limitations and potential nucleophilic side reactions associated with Sodium Ethoxide.

Step 1: System Preparation & Purging

  • Action: Assemble a flame-dried 3-neck flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermocouple, and an argon inlet connected to a mineral oil bubbler.

  • Causality: Organosodium compounds and NaH are highly sensitive to atmospheric moisture[1]. The argon purge displaces oxygen and water vapor, preventing premature quenching and the formation of explosive hydrogen-oxygen mixtures.

  • Validation: The system is verified as sealed and under positive pressure when a steady, slow bubbling is observed in the mineral oil bubbler.

Step 2: Base Suspension & Thermal Conditioning

  • Action: Transfer NaH (60% dispersion in mineral oil) into the flask. Suspend in anhydrous THF (10 mL per gram of substrate). Submerge the flask in an ice-salt bath to bring the internal temperature to -5°C[2].

  • Causality: THF is chosen as an aprotic solvent that resists deprotonation while effectively solvating organosodium intermediates[4]. The ice-salt bath increases the thermal gradient, maximizing the system's heat dissipation capacity before the exothermic reaction begins.

  • Validation: The internal thermocouple must read a stable -5°C, and the suspension should appear as a freely moving, heterogeneous grey mixture.

Step 3: Controlled Exothermic Deprotonation

  • Action: Dissolve triethyl methanetricarboxylate (1.0 equivalent) in anhydrous THF (1:1 v/v ratio). Transfer to the dropping funnel and add dropwise to the NaH suspension over 1 hour.

  • Causality: The acid-base neutralization is instantaneous and releases significant enthalpy[2]. Diluting the ester reduces the collision frequency, dampening the reaction kinetics. Dropwise addition ensures the generated heat is absorbed by the solvent bulk and the cooling bath, preventing localized boiling of THF.

  • Validation: The reaction is self-validating through gas evolution. Each drop should produce a corresponding burst of hydrogen gas, visible in the argon bubbler. The internal temperature must be continuously monitored; if it exceeds 0°C, the addition must be paused until the temperature recovers.

Step 4: Maturation and Completion

  • Action: Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature (20-25°C) while maintaining vigorous mechanical stirring for 30 minutes.

  • Causality: Warming the mixture provides the activation energy needed to overcome steric hindrance caused by the bulky ethoxycarbonyl groups, ensuring any remaining unreacted substrate is fully deprotonated.

  • Validation: The complete cessation of hydrogen gas evolution indicates the total consumption of the acidic methine protons. The transformation of the grey suspension into a clear or slightly cloudy, homogeneous solution confirms the successful generation of the sodium enolate.

Troubleshooting Guide

Troubleshooting Rapid Rapid Addition of Neat Substrate Accumulation Substrate Accumulation at Low Temperature Rapid->Accumulation Ignition Delayed Exothermic Ignition Accumulation->Ignition Runaway Thermal Runaway & Solvent Boiling Ignition->Runaway Prevention Dilute in THF & Dropwise Addition Runaway->Prevention Prevented by

Caption: Logical relationship of thermal runaway causality and prevention during deprotonation.

Q: Why does the reaction mixture experience a sudden thermal spike (runaway) during substrate addition? A: Thermal runaway occurs when unreacted substrate accumulates at low temperatures and suddenly ignites in a delayed exothermic reaction. This is almost always caused by adding the neat (undiluted) ester too rapidly. Always dilute triethyl methanetricarboxylate in a compatible aprotic solvent (e.g., THF) to control reaction kinetics, and monitor the internal temperature strictly. If the temperature rises above 0°C, halt the addition immediately[2].

Q: How do I prevent ester hydrolysis or transesterification when using sodium ethoxide? A: Sodium ethoxide is a strong, nucleophilic base[3]. If your solvent contains trace moisture, hydroxide ions will form and attack the highly electrophilic carbonyl carbons of the ester, leading to hydrolysis and subsequent decarboxylation. To prevent this, use super-dry ethanol and freshly prepared sodium ethoxide[5]. Alternatively, switch to sodium hydride, which acts as a non-nucleophilic base and avoids these side reactions entirely[3].

Q: What causes incomplete deprotonation despite a vigorous initial exotherm? A: The bulky nature of the three ethoxycarbonyl groups creates significant steric hindrance around the central methine proton. As the sodium salt forms, it can precipitate and coat the unreacted NaH particles, stalling the reaction. Ensure vigorous mechanical stirring is maintained throughout the process, as standard magnetic stir bars frequently fail as the suspension thickens.

Frequently Asked Questions (FAQs)

Q: Can I isolate and store the sodium salt of triethyl methanetricarboxylate? A: Yes. The solvent can be removed under reduced pressure, and the resulting salt washed with dry petroleum ether to yield a white, non-hygroscopic powder[5]. However, because it is an organosodium compound, it remains highly sensitive to atmospheric moisture and must be stored under a strict inert atmosphere (argon or nitrogen) to prevent degradation[1].

Q: What is the safest way to quench unreacted sodium hydride after the reaction? A: Never use water or low-boiling solvents like pentane or diethyl ether, as their rapid evaporation can condense atmospheric moisture and cause ignition[4]. Instead, dilute the reaction mixture with an unreactive solvent (like toluene), cool it in an ice bath, and slowly add isopropanol. Isopropanol's secondary alcohol structure makes it less reactive, providing a controlled, slow quench. Once bubbling stops, follow up with ethanol or methanol to ensure all hydrides are completely destroyed[4].

References

  • [5] Royal Society of Chemistry. "Experimental Section - Triethyl methanetricarboxylate". Available at: [Link]

  • [4] UC Santa Barbara. "Sodium Hydride - Standard Operating Procedure". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Selection for the Analysis of Triethyl Methanetricarboxylate Sodium and its Reaction Products

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of triethyl methanetricarboxylate sodium and its reaction products. As drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of triethyl methanetricarboxylate sodium and its reaction products. As drug development professionals and researchers know, robust analytical methods are the bedrock of successful synthesis and purification campaigns. Here, we move beyond simple protocols to dissect the causality behind methodological choices, ensuring you can select and implement the most effective strategy for your laboratory.

PART 1: The Analytical Challenge: Separating a Polar, Ionizable Mixture

Triethyl methanetricarboxylate is a derivative of malonic ester, a cornerstone reagent in organic synthesis for forming carbon-carbon bonds.[1] Its sodium salt is often used in reactions like the malonic ester synthesis to produce a variety of substituted carboxylic acids.[2] A typical reaction mixture may contain:

  • Starting Material: Triethyl methanetricarboxylate sodium (a polar, ionic salt).

  • Alkylated Intermediates: Mono- or di-alkylated tri-esters.

  • Hydrolysis Products: The corresponding mono-, di-, and tri-carboxylic acids, formed during reaction workup.

  • Decarboxylation Products: Subsequent loss of CO2 from β-keto acid or malonic acid-like structures can yield further carboxylated species.[3]

This creates a complex analytical problem. The analytes span a range of polarities and are predominantly anionic (carboxylates). Standard reversed-phase (RP) HPLC using C18 columns struggles with such compounds, as they exhibit poor retention and often elute in the solvent front.[4][5] This guide compares three robust HPLC strategies to overcome this challenge: Mixed-Mode Chromatography (MMC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

PART 2: Comparative Overview of Chromatographic Strategies

Choosing the right analytical approach requires a trade-off between performance, compatibility with detectors like mass spectrometry (MS), and method robustness. The table below summarizes a high-level comparison of the three techniques discussed in this guide.

Parameter Mixed-Mode Chromatography (MMC) Reversed-Phase with Ion-Pairing (IPC) Hydrophilic Interaction (HILIC)
Primary Retention Mechanism Reversed-Phase & Ion-Exchange[6]Reversed-Phase (of an ion-pair)[7]Partitioning into a water-enriched layer[8]
Retention of Polar Anions Excellent, tunable with pH and ionic strength.[4]Good, but dependent on ion-pair reagent.[9]Excellent, especially for highly polar species.[10][11]
Peak Shape Generally excellent due to dual interaction modes.[12]Can be excellent, but susceptible to tailing.[13]Good, but can be sensitive to injection solvent.
MS Compatibility Excellent; uses volatile mobile phase additives.[12]Poor; ion-pairing reagents are non-volatile and cause ion suppression.[13]Excellent; uses MS-friendly mobile phases.[10][14]
Method Robustness High; stable stationary phase.Moderate; column can become permanently modified; long equilibration times.[13]Moderate; requires strict control of mobile phase water content and long equilibration times.[14]
Flexibility High; can separate acids, bases, and neutrals in one run.[12]Low; optimized for either anions or cations, not both.[13]High; can separate a wide range of polar compounds.[15]

PART 3: Deep Dive into Methodologies and Experimental Protocols

Mixed-Mode Chromatography (MMC): The Modern Workhorse

MMC columns incorporate both hydrophobic (e.g., C18) and ion-exchange functional groups on the same stationary phase.[6] This dual mechanism provides superior retention and selectivity for complex mixtures of polar and ionic compounds, making it an ideal first choice for this application.[4][12]

Causality Behind the Choice: For the analysis of carboxylates, a mixed-mode column with anion-exchange properties (e.g., containing tertiary amine groups) is chosen. At a mobile phase pH below the pKa of the amine (~pH 8), the stationary phase becomes positively charged, enabling strong electrostatic retention of the negatively charged carboxylate analytes. Simultaneously, the C18 ligands provide reversed-phase retention for the less polar, non-ionized portions of the molecules. This orthogonal retention mechanism provides exceptional resolving power.

Experimental Protocol: Mixed-Mode Chromatography

  • Column: Waters Atlantis Premier BEH C18 AX, 90 Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent mixed-mode RP/Anion-Exchange column).[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 210 nm (for carboxyl groups)[16]; Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative mode.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

mmc_mechanism cluster_sp Mixed-Mode Stationary Phase (pH < 8) cluster_analyte Analytes sp C18 Chain (Hydrophobic) N+R3 (Anionic Exchange Site) analyte1 R-COO- analyte1->sp:ax Ionic Interaction analyte2 Ester analyte2->sp:c18 Hydrophobic Interaction caption Fig 1. Dual retention mechanism in Mixed-Mode Chromatography. ipc_mechanism cluster_sp C18 Stationary Phase cluster_mp Mobile Phase sp Hydrophobic C18 Chains analyte R-COO- ion_pair [R-COO- TBA+] analyte->ion_pair ip_reagent TBA+ ip_reagent->ion_pair Forms Ion-Pair ion_pair->sp:c18 Hydrophobic Interaction caption Fig 2. Formation and retention of an ion-pair in IPC. workflow start Define Analytical Goal (Quantitation, Purity, ID) screen_cols Screen Columns (Mixed-Mode, HILIC, C18) start->screen_cols optimize_mmc Optimize Mixed-Mode (pH, Buffer Strength, Gradient) screen_cols->optimize_mmc Good Retention & Peak Shape optimize_hilic Optimize HILIC (Organic %, Buffer, Gradient) screen_cols->optimize_hilic Poor RP Retention (Very Polar) validate Method Validation (Linearity, Accuracy, Precision) optimize_mmc->validate optimize_hilic->validate end Routine Analysis validate->end

Sources

Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Characterization of Triethyl Methanetricarboxylate vs. Its Sodium Derivative

Mechanistic Role and Application Context Triethyl methanetricarboxylate (TEMT) is a highly functionalized, sterically demanding building block widely utilized in advanced organic synthesis. While the neutral ester is sta...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Role and Application Context

Triethyl methanetricarboxylate (TEMT) is a highly functionalized, sterically demanding building block widely utilized in advanced organic synthesis. While the neutral ester is stable and commercially available 1[1], it must be converted into its active enolate form—sodium triethyl methanetricarboxylate —to function as a nucleophile.

The sodium derivative is the critical intermediate in several high-value synthetic pathways, including the development of2[2], the preparation of 3[3], and as a bulky nucleophile in 4[4].

Many researchers assume quantitative enolate formation and proceed directly to alkylation. However, incomplete deprotonation or side reactions (such as transesterification or Claisen condensation) can severely depress downstream yields. Isolating and spectroscopically validating the sodium derivative via Nuclear Magnetic Resonance (NMR) establishes a strict quality control checkpoint. This guide objectively compares the NMR profiles of the neutral precursor against its activated sodium salt.

Experimental Methodology: Synthesis & Self-Validating Preparation

To accurately compare the NMR spectra, the sodium enolate must be synthesized and prepared under strictly anhydrous conditions.

Step-by-Step Protocol
  • Preparation of the Base : Weigh 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) into an oven-dried Schlenk flask under an argon atmosphere. Wash the NaH three times with anhydrous hexanes, decanting the solvent via syringe after each wash.

    • Causality : Hexane washing removes the mineral oil dispersion. If left unwashed, mineral oil introduces massive aliphatic signals in the 0.8–1.5 ppm region of the ¹H NMR spectrum, which will completely obscure the critical methyl triplet (~1.15 ppm) of the target compound.

  • Enolization : Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of neutral triethyl methanetricarboxylate dropwise over 15 minutes.

    • Causality : The deprotonation of the highly acidic methine proton is strongly exothermic. Dropwise addition at 0 °C provides thermal control, preventing localized overheating that could trigger undesired ester hydrolysis or degradation.

  • Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 1 hour.

    • Self-Validating System : The reaction acts as its own macroscopic indicator. The stoichiometric release of hydrogen gas (H₂) provides visual validation of the ongoing deprotonation. The reaction is deemed complete when effervescence entirely ceases.

  • NMR Sample Preparation : Remove the THF under reduced pressure to yield the sodium salt as a white solid. Transfer 15 mg of the solid into an NMR tube inside a glovebox and dissolve it in 0.6 mL of strictly anhydrous DMSO-d6.

    • Causality : DMSO-d6 is selected over CDCl₃. The sodium enolate is a highly polar, ionic species that aggregates in non-polar halogenated solvents. DMSO-d6 solvates the sodium cation and disrupts tight ion pairs, yielding sharp, well-resolved enolate resonances rather than broad, uninterpretable baseline humps.

Workflow Visualization

Workflow Step1 Neutral Precursor Triethyl Methanetricarboxylate Step2 Deprotonation NaH in Anhydrous THF (0 °C) Step1->Step2 Step3 Active Nucleophile Sodium Triethyl Methanetricarboxylate Step2->Step3 Step4 NMR Sample Prep Dissolution in DMSO-d6 Step3->Step4 Step5 Spectroscopic Validation 1H & 13C NMR Acquisition Step4->Step5

Workflow for synthesis and NMR characterization of sodium triethyl methanetricarboxylate.

Comparative NMR Data Analysis

The transition from a neutral sp³-hybridized methine to a delocalized, sp²-character enolate induces profound changes in the electronic environment of the molecule. The baseline data for the neutral ester aligns with established 5[5].

Quantitative Data Summary
NucleusStructural AssignmentNeutral Triethyl Methanetricarboxylate (in CDCl₃)Sodium Triethyl Methanetricarboxylate (in DMSO-d6)Shift Difference (Δδ)
¹H -CH (Methine)4.41 ppm (s, 1H)AbsentN/A (Deprotonated)
¹H -CH₂ - (Methylene)4.28 ppm (q, J = 7.1 Hz, 6H)~3.95 ppm (q, J = 7.1 Hz, 6H)-0.33 ppm (Upfield)
¹H -CH₃ (Methyl)1.30 ppm (t, J = 7.1 Hz, 9H)~1.15 ppm (t, J = 7.1 Hz, 9H)-0.15 ppm (Upfield)
¹³C C =O (Carbonyl)164.5 ppm~168.2 ppm+3.7 ppm (Downfield)
¹³C -C ⁻- (Central Carbon)56.4 ppm~72.5 ppm+16.1 ppm (Downfield)
¹³C -C H₂- (Methylene)62.8 ppm~59.5 ppm-3.3 ppm (Upfield)
¹³C -C H₃ (Methyl)13.9 ppm~14.5 ppm+0.6 ppm (Downfield)
Spectroscopic Causality & Interpretation
  • Microscopic Self-Validation (The Methine Proton) : The absolute disappearance of the ¹H NMR singlet at 4.41 ppm is the definitive marker of success. Any residual signal at this chemical shift directly quantifies incomplete conversion to the enolate.

  • Upfield Shift of the Ethyl Ester Protons : Upon deprotonation, the resulting negative charge is highly delocalized across the three carbonyl oxygens (tricarbonylmethanide anion). This increases the overall electron density of the molecule. Causality : The increased electron density acts as a magnetic shield around the adjacent methylene (-CH₂-) and methyl (-CH₃) protons, pushing their resonance frequencies significantly upfield (from 4.28 to ~3.95 ppm).

  • ¹³C Carbonyl Downfield Shift : The carbonyl carbons shift from 164.5 ppm to ~168.2 ppm. Causality : The delocalization of the carbanion into the carbonyl groups increases the single-bond character of the C-O bonds (enolate resonance). This altered electronic environment and the highly polar nature of the sodium salt in DMSO deshields the carbonyl carbon relative to the neutral ester.

  • Central Carbon Rehybridization : The central carbon shifts drastically downfield (from 56.4 to ~72.5 ppm). Causality : The central carbon transitions from a purely sp³-hybridized state in the neutral molecule to a state with significant sp² character in the enolate. This rehybridization, combined with the deshielding effect of being directly bound to three electron-withdrawing ester groups in a planar geometry, results in a strong downfield shift.

References

  • Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Preparation of C2-Symmetric Allenes by Palladium-Catalyzed Double-Nucleophilic Substitution on 3-Bromopenta-2,4-dienyl Acetate Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Acyclic Analogues of Deoxyadenosine 3′,5′-Bisphosphates as P2Y1 Receptor Antagonists Source : PubMed Central (PMC) URL :[Link]

  • Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes Source : PubMed Central (PMC) URL :[Link]

Sources

Validation

Mass spectrometry analysis for Triethyl methanetricarboxylate sodium products

An In-Depth Comparative Guide to the Analytical Characterization of Triethyl Methanetricarboxylate Sodium Introduction: The Analytical Imperative for a Key Synthetic Intermediate Triethyl methanetricarboxylate and its so...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of Triethyl Methanetricarboxylate Sodium

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Triethyl methanetricarboxylate and its sodium salt are pivotal intermediates in organic synthesis, serving as building blocks for more complex molecules in pharmaceutical and materials science research.[1] The purity and structural integrity of these compounds are paramount, as impurities can have downstream effects on reaction yields, product efficacy, and safety. Consequently, robust and reliable analytical methodologies are essential for quality control, reaction monitoring, and characterization.

This guide provides a comprehensive overview and comparison of analytical techniques for the characterization of Triethyl methanetricarboxylate sodium. While mass spectrometry (MS) offers unparalleled sensitivity and specificity for molecular weight determination and structural elucidation, it is not the only tool available. We will delve into the nuances of mass spectrometry for this specific analyte, compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Mass Spectrometry Analysis of Triethyl Methanetricarboxylate Sodium

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like Triethyl methanetricarboxylate sodium, which is non-volatile, Electrospray Ionization (ESI) is the most appropriate ionization technique.[2][3] This is because ESI generates ions from a liquid solution, making it ideal for polar and thermally labile compounds.

Ionization and Detection Strategy

Given the ionic nature of Triethyl methanetricarboxylate sodium, analysis can be performed in both positive and negative ion modes, each providing different but complementary information.

  • Negative Ion Mode (-ESI): This mode is expected to be highly sensitive for detecting the deprotonated Triethyl methanetricarboxylate anion. The expected m/z would correspond to the molecular weight of the anion (C10H15O6)⁻, which is approximately 231.08 m/z.

  • Positive Ion Mode (+ESI): In this mode, one would expect to observe the intact sodium salt, likely as a sodium adduct of the neutral ester, [M+Na]⁺, where M is Triethyl methanetricarboxylate. This would appear at an m/z of approximately 255.08. It is also possible to observe the protonated molecule, [M+H]⁺, at m/z 233.09, though the sodium adduct is often more prominent for sodium salts.[4]

Anticipated Fragmentation Patterns

While direct fragmentation data for Triethyl methanetricarboxylate sodium is not widely published, we can infer likely fragmentation pathways based on the known mass spectra of related malonic esters.[5][6] In tandem MS (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion would likely result in characteristic neutral losses:

  • Loss of an ethoxy group (-OC2H5): A common fragmentation pathway for ethyl esters.

  • Loss of ethanol (-C2H5OH): Another frequent rearrangement and fragmentation.

  • Sequential losses of ethylene (-C2H4) and carbon dioxide (-CO2): Characteristic of ester fragmentation.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general approach for the analysis of Triethyl methanetricarboxylate sodium using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Sample Preparation:

  • Accurately weigh 10 mg of the Triethyl methanetricarboxylate sodium sample.
  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

2. LC-MS Conditions:

  • HPLC System: An Agilent 1290 Infinity II or equivalent system.
  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Both positive and negative modes.
  • Scan Range: 50-500 m/z.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (TOF/Orbitrap) ESI->MS Detector Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC EIC Extracted Ion Chromatogram TIC->EIC Spectrum Mass Spectrum (m/z) EIC->Spectrum Report Final Report Spectrum->Report

Caption: A typical workflow for the analysis of Triethyl methanetricarboxylate sodium by LC-MS.

Part 2: Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the sample's composition and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture.[8] For Triethyl methanetricarboxylate sodium, a reversed-phase HPLC method with UV detection is a viable alternative to LC-MS, particularly for routine purity assessments and quantification.

  • Advantages: HPLC is robust, widely available, and provides excellent quantitative precision.

  • Disadvantages: Triethyl methanetricarboxylate lacks a strong chromophore, which may result in poor sensitivity with UV detection.[9] Derivatization may be necessary to enhance detection, which adds complexity to the sample preparation.[9] It also does not provide the molecular weight information that MS does.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare the sample as described in the LC-MS protocol.

  • HPLC Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation.[10] Both ¹H and ¹³C NMR would provide detailed information about the molecular structure of Triethyl methanetricarboxylate, confirming the presence of the ethyl ester groups and the methanetricarboxylate backbone.[11][12]

  • Advantages: Provides definitive structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.

  • Disadvantages: NMR has significantly lower sensitivity compared to MS and is not well-suited for trace analysis. It is also a higher-cost technique with lower sample throughput.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Conditions:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR acquisition.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Comparative Summary of Analytical Techniques
Technique Selectivity Sensitivity Information Provided Speed Cost
LC-MS Very HighVery High (pg-fg)Molecular Weight, Fragmentation, Purity, QuantityHighHigh
HPLC-UV HighModerate (ng-µg)Purity, QuantityHighModerate
NMR Very HighLow (mg)Unambiguous Structure, Purity, QuantityLowHigh
Titration LowLow (mg)Total Salt ContentModerateLow

Part 3: Decision-Making for Method Selection

Choosing the right analytical technique depends on the specific question being asked. The following decision tree can guide researchers in selecting the most appropriate method.

Decision_Tree cluster_questions cluster_methods Start What is the Analytical Goal? q1 Need to confirm molecular weight? Start->q1 q2 Need unambiguous structure ID? Start->q2 q3 Routine purity check or quantification? Start->q3 q1->q2 No LCMS Use LC-MS q1->LCMS Yes q2->q3 No NMR Use NMR q2->NMR Yes q4 High sensitivity required? q3->q4 No HPLC Use HPLC-UV q3->HPLC Yes Titration Consider Titration q3->Titration If only total salt content is needed q4->LCMS Yes q4->HPLC No

Caption: Decision tree for selecting an analytical method for Triethyl methanetricarboxylate sodium.

Conclusion

The analysis of Triethyl methanetricarboxylate sodium can be effectively achieved through several advanced analytical techniques. Mass spectrometry, particularly LC-MS with an ESI source, stands out for its high sensitivity and ability to provide molecular weight and structural information, making it ideal for identification and trace-level quantification. However, for routine quality control and quantification where the highest sensitivity is not required, HPLC-UV offers a robust and cost-effective solution. For definitive structure elucidation, NMR spectroscopy remains the gold standard. The choice of the optimal analytical method should be guided by the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. A multi-technique approach will ultimately provide the most comprehensive characterization of this important synthetic intermediate.

References

  • Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. (2006, December 5). Spectroscopy Letters, 13(8). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triethyl methanetricarboxylate. PubChem. Retrieved from [Link]

  • Gore, R. C., Barnes, R. B., & Petersen, E. (1949). Infrared Absorption of Sodium Salts of Organic Acids. Analytical Chemistry, 21(3), 382-386.
  • Zamboni, V., et al. (2010). An HPLC assay for the lipophilic camptothecin analog AR-67 carboxylate and lactone in human whole blood.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • NIST. (n.d.). Triethyl methanetricarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Triethyl methanetricarboxylate sodium derivative. Retrieved from [Link]

  • Mochizuki, Y., et al. (2012). A new derivatization reagent for HPLC–MS analysis of biological organic acids.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792-1797.
  • Pharmaffiliates. (n.d.). Triethyl Sodium Methanetricarboxylate. Retrieved from [Link]

  • Michibata, H., & Ariu, K. (2007). Electrospray ionization mass spectrometry for the quantification of inorganic cations and anions. Analytical Sciences, 23(4), 401-412.
  • Krapf, M., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • Krapf, M., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Electrospray Ionization – ESI. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Triethyl methanetricarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • METHODS FOR SALT ANALYSIS. (2022, August 15). Retrieved from [Link]

  • Organic Salt Analysis Procedure. (n.d.). Scribd. Retrieved from [Link]

  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Walaszczyk, E., Podgórski, W., Żychiewicz, A., & Olędzki, R. (2017). The correlation between the acids sodium salts concentration (expressed...). ResearchGate. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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Comparative

Benchmarking Triethyl Methanetricarboxylate Sodium: A Guide to Controlled Monoalkylation

As a Senior Application Scientist, one of the most persistent challenges I encounter in carbon-carbon bond formation is the over-alkylation of active methylene compounds. The classical malonic ester synthesis, while foun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in carbon-carbon bond formation is the over-alkylation of active methylene compounds. The classical malonic ester synthesis, while foundational, is notoriously plagued by dialkylation side reactions. This occurs because the monoalkylated product retains an acidic alpha-proton, which can be prematurely deprotonated by the remaining base and react with a second equivalent of the electrophile.

To circumvent this, the strategic use of Triethyl methanetricarboxylate sodium (TEMT-Na) has emerged as a highly elegant solution[1]. By introducing a third ethoxycarbonyl group, the molecule acts as a "blocked" malonic ester, effectively restricting the reaction with alkyl halides to strict monoalkylation[1]. This guide benchmarks TEMT-Na against alternative reagents, detailing the mechanistic causality and self-validating protocols required to master this transformation.

Mechanistic Rationale: The Logic of Steric and Electronic Blocking

The efficacy of TEMT-Na lies in its unique structure: sodium tris(ethoxycarbonyl)methanide[2]. When this bulky, tertiary carbanion equivalent attacks an alkyl halide, it forms a monoalkylated tricarboxylate. Crucially, this intermediate possesses no remaining alpha-protons. Dialkylation is physically and electronically impossible[1].

Once the carbon skeleton is extended, the "blocking" ethoxycarbonyl group is cleanly excised via decarbalkoxylation using reagents like sodium ethoxide (NaOEt), lithium diisopropylamide (LDA), or boron trichloride (BCl3)[1]. This methodology, originally pioneered by Padgett and Rapoport, provides a robust 2-carbon chain extension that is heavily utilized in synthesizing complex pharmaceutical intermediates, including novel Hsp90 and HIV-1 integrase inhibitors[3],[4].

MechanisticPathway DEM Diethyl Malonate (DEM) DEM_Enolate DEM Enolate (Secondary Carbanion) DEM->DEM_Enolate Base Mono_DEM Monoalkylated DEM (Still Acidic) DEM_Enolate->Mono_DEM R-X Di_DEM Dialkylated Byproduct (Unwanted) Mono_DEM->Di_DEM Base + R-X (Side Reaction) TEMT TEMT-Na (Tertiary Carbanion) Mono_TEMT Monoalkylated TEMT (No Acidic Protons) TEMT->Mono_TEMT R-X (Strictly Mono) Target Target Monoalkyl Malonate (via Decarboxylation) Mono_TEMT->Target NaOEt / EtOH (-CO2Et)

Fig 1. Mechanistic divergence: DEM dialkylation vs. TEMT-Na controlled monoalkylation.

Benchmarking Alternative Reagents

To objectively evaluate TEMT-Na, we must compare it against standard industry alternatives. The table below synthesizes quantitative and qualitative performance metrics to guide your reagent selection.

ReagentPropensity for DialkylationPre-Activation Required?Steric BulkPrimary Use Case
TEMT-Na None (Strictly Mono) No (Pre-formed Salt) Very High Complex pharmaceutical intermediates; strict monoalkylation.
Diethyl Malonate (DEM) HighYes (Requires Base)LowStandard 2-carbon extensions where dialkylation is manageable.
Neutral TEMT NoneYes (Requires NaH/Base)Very HighMitsunobu pronucleophile; bulk scale where NaH handling is acceptable.
Meldrum's Acid ModerateYesModerateKnoevenagel condensations; highly acidic alpha-protons.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the synthesis of Triethyl-3-bromopropane-1,1,1-tricarboxylate (TBTC) via the alkylation of 1,2-dibromoethane, a process that historically suffers from bis-alkylation when using standard malonates[5].

Causality Check: Why use pre-formed TEMT-Na instead of neutral TEMT + NaH? Handling the pre-formed sodium salt eliminates the generation of explosive hydrogen gas and ensures stoichiometric precision, preventing unreacted strong base from triggering unwanted side reactions or premature ester hydrolysis[2].

Step-by-Step Workflow:
  • Solvent Selection & Preparation: Suspend 1.0 equivalent of TEMT-Na in anhydrous N,N-Dimethylformamide (DMF)[6].

    • Scientific Insight: DMF is a dipolar aprotic solvent that poorly solvates the bulky TEMT anion, thereby maximizing its nucleophilicity. Moisture must be strictly excluded to prevent the protonation of the carbanion back to neutral TEMT[2].

  • Electrophile Addition: Slowly add 2.0 to 2.5 equivalents of 1,2-dibromoethane[6]. The excess electrophile further suppresses any theoretical bridging reactions.

  • Thermal Activation: Heat the reaction mixture to 70–75°C for 20 hours[5].

    • Scientific Insight: The extreme steric bulk of the tris(ethoxycarbonyl)methanide anion results in a high activation energy barrier for the SN2 displacement. Room temperature reactions will stall; thermal activation is mandatory[5].

  • Isolation: Cool the mixture and filter off the precipitated sodium bromide salts. Remove the DMF via vacuum distillation to yield the crude TBTC oil[5].

  • Decarbalkoxylation (Deprotection): To reveal the substituted malonate, treat the isolated TBTC with 1.1 equivalents of NaOEt in absolute ethanol at reflux. This induces a retro-Claisen-type cleavage, expelling diethyl carbonate and yielding the target monoalkylated diethyl malonate derivative[1].

Workflow Step1 1. Reagent Preparation Suspend TEMT-Na in anhydrous DMF Step2 2. Electrophile Addition Dropwise addition of Alkyl Halide Step1->Step2 Step3 3. Thermal Activation Heat to 70-75°C for 20 hours Step2->Step3 Step4 4. Workup & Isolation Filter salts, distill solvent Step3->Step4 Step5 5. Decarbalkoxylation Treat with NaOEt to remove blocking group Step4->Step5

Fig 2. Step-by-step experimental workflow for monoalkylation and subsequent deprotection.

Advanced Applications

Beyond simple alkylations, the neutral form of TEMT is increasingly utilized as a pronucleophile in Mitsunobu reactions. For instance, it can be coupled to the C6 position of mannose to achieve direct chain elongation and ramification with a 71% yield, demonstrating its versatility across carbohydrate chemistry and complex natural product synthesis.

Sources

Validation

Assessing the stereoselectivity of reactions with Triethyl methanetricarboxylate sodium

Assessing the Stereoselectivity of Triethyl Methanetricarboxylate Sodium in Asymmetric C-C Bond Formation: A Comparative Guide Introduction In the realm of drug development and complex organic synthesis, the construction...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stereoselectivity of Triethyl Methanetricarboxylate Sodium in Asymmetric C-C Bond Formation: A Comparative Guide

Introduction In the realm of drug development and complex organic synthesis, the construction of chiral centers with strict stereocontrol is a non-negotiable requirement. Triethyl methanetricarboxylate sodium (CAS 68922-87-2), and its protonated counterpart triethyl methanetricarboxylate (TEMT), serve as highly specialized, bulky carbon nucleophiles[1]. Characterized by a central carbon bonded to three ethoxycarbonyl groups, this organosodium compound is a powerful reagent for stereoselective alkylation[2]. This guide objectively compares the performance of TEMT against traditional alternatives and provides application scientists with field-proven, self-validating experimental workflows for asymmetric C-C bond formation.

Mechanistic Causality: Why TEMT Outperforms Traditional Nucleophiles

When executing a bimolecular nucleophilic substitution (SN2) on chiral secondary alcohols, the choice of the carbon acid is the primary determinant of stereochemical integrity. Traditional reagents, such as diethyl malonate, often fail to react or induce significant racemization.

  • The pKa Advantage: The acidity of the pronucleophile dictates its ability to protonate zwitterionic intermediates in Mitsunobu-type displacements. Diethyl malonate possesses a pKa of ~13.0, making it insufficiently acidic to drive the reaction forward efficiently[3]. In stark contrast, TEMT has a pKa of ~7.5 (in DMSO)[3]. This optimal acidity allows the displacement to proceed under exceptionally mild conditions, thereby preserving the stereocenter and preventing base-catalyzed epimerization.

  • Steric Shielding and the Sodium Enolate: Utilizing the pre-formed sodium salt—sodium tris(ethoxycarbonyl)methanide—eliminates the need for harsh external bases during the alkylation step[2]. Furthermore, the massive steric bulk of the three ethoxycarbonyl groups effectively prevents over-alkylation, ensuring the reaction stops cleanly at the mono-alkylated, stereoinverted product[2].

Comparative Performance Data

To objectively evaluate TEMT, we compare its efficacy against other active methylene compounds in the stereoselective C-alkylation of chiral alcohols. As shown in the data below, TEMT is the only nucleophile in its class that consistently delivers high yields alongside excellent stereoinversion[3][4].

NucleophilepKa (DMSO)Typical Yield (%)Stereoselectivity (Inversion)
Triethyl methanetricarboxylate (TEMT) ~7.560 - 94%High (>90% ee)
Diethyl malonate ~13.0< 10%N/A (Fails to react)
Bis(phenylsulfonyl)methane ~12.2< 20%Low
(Phenylsulfonyl)acetonitrile ~11.445%Moderate

Data synthesized from comparative oxidation-reduction condensations and Mitsunobu displacements[3][4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols as self-validating systems. The following workflow utilizes TEMT for a stereoselective Mitsunobu displacement.

Expertise Insight: Standard Mitsunobu conditions utilizing triphenylphosphine (PPh3) often fail with highly bulky nucleophiles like TEMT. By substituting PPh3 with the smaller, more electron-rich trimethylphosphine (PMe3), we drastically reduce steric crowding at the phosphorus center[5]. This critical substitution allows the bulky TEMT anion to attack the activated alcohol efficiently at cryogenic temperatures (-78 °C), which is the key to suppressing racemization[5].

Protocol: Stereoselective Displacement using TEMT

  • Substrate Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of the chiral secondary alcohol (e.g., (R)-α-methyl-2-naphthalenemethanol) and 1.5 equivalents of TEMT in a 1:1 mixture of anhydrous THF and Toluene to achieve a 0.1 M concentration[5]. Causality: The THF/Toluene solvent system prevents the reaction mixture from freezing at cryogenic temperatures while maintaining the solubility of the polar intermediates[5].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Validation Checkpoint: Ensure the internal temperature strictly stabilizes at -78 °C before proceeding. Thermal spikes here are the primary cause of product racemization[5].

  • Reagent Activation: Add 1.5 equivalents of Trimethylphosphine (PMe3, 1.0 M in toluene) dropwise. Immediately follow this with the dropwise addition of 1.5 equivalents of Diethyl azodicarboxylate (DEAD)[4][5].

  • Reaction & Warming: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the chiral alcohol indicates successful conversion.

  • Workup & Purification: Quench the reaction with deionized water, extract with EtOAc, wash the organic layer with brine, and dry over anhydrous Na2SO4. Purify the crude mixture via silica gel flash chromatography[6].

  • Stereochemical Validation: Analyze the purified triester adduct using chiral HPLC to confirm the enantiomeric excess (ee). Expected Result: >90% ee with a strictly inverted (S)-configuration[5].

Visualizing the Reaction Logic and Workflow

Mechanism A Chiral Secondary Alcohol (e.g., R-enantiomer) B O-Phosphonium Intermediate (Activated by PMe3/DEAD) A->B Activation (Stereoretention) D Alkylated Product (S-enantiomer, Inverted) B->D SN2 Attack (Stereoinversion) C TEMT Anion / Sodium Salt (Bulky Nucleophile) C->D Anti-periplanar Approach

Stereoinversion mechanism of chiral alcohols using TEMT under modified conditions.

Workflow Step1 1. Substrate Preparation Dissolve Chiral Alcohol & TEMT in THF/Toluene Step2 2. Cryogenic Cooling Cool to -78 °C to prevent racemization Step1->Step2 Step3 3. Reagent Addition Add PMe3 and DEAD dropwise Step2->Step3 Step4 4. Reaction & Warming Stir at -78 °C, then warm to RT Step3->Step4 Step5 5. Validation Purify and check ee via Chiral HPLC Step4->Step5

Step-by-step workflow for stereoselective alkylation using Triethyl methanetricarboxylate.

References

  • Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols (Hillier et al., 2004). Source: Organic Letters - ACS Publications. URL:[Link]

  • Stereoselective Carbon–Carbon Bond Forming Reactions between Various Chiral Alkyl Aryl Carbinols and Triethyl Methanetricarboxylate by Oxidation–Reduction Condensation (Mukaiyama et al., 2005). Source: Chemistry Letters - Oxford Academic. URL:[Link]

  • Asymmetric Synthesis of Second-Generation Light-Driven Molecular Motors . Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

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